(1S,2S)-ML-SI3
Description
The exact mass of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336630 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891016-02-7 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,2S)-ML-SI3: A Technical Guide to its Mechanism of Action as a TRPML Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-ML-SI3, the (+)-trans-isomer of ML-SI3, is a pivotal chemical probe for investigating the physiological roles of Transient Receptor Potential Mucolipin (TRPML) channels. It exhibits a complex and highly specific mechanism of action, functioning as a potent inhibitor of the TRPML1 channel while simultaneously acting as an activator for TRPML2 and TRPML3 channels. This dual activity allows for the precise dissection of the individual contributions of these ion channels to cellular processes such as lysosomal calcium signaling, autophagy, and membrane trafficking. This document provides an in-depth analysis of its molecular interactions, quantitative pharmacological data, impact on signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a stereospecific modulator of the TRPML channel family. Its primary mechanism involves direct interaction with the channel proteins, leading to either inhibition or activation depending on the specific TRPML isoform.
Molecular Binding and Inhibition of TRPML1
Cryo-electron microscopy studies have revealed the precise binding site of ML-SI3 on the human TRPML1 channel. The molecule lodges within a hydrophobic cavity formed by the S5 and S6 transmembrane helices and the PH1 helical domain of the channel protein.[1][2][3] This binding site is notably the same pocket where the synthetic TRPML1 agonist, ML-SA1, binds.
By occupying this shared cavity, this compound acts as a competitive antagonist to ML-SA1.[1][3] It physically blocks ML-SA1 from binding and inducing the conformational change required for channel opening. This results in the inhibition of TRPML1-mediated cation, primarily Ca²⁺, efflux from the lysosome.[1][3][4]
A crucial aspect of its mechanism is its specificity towards synthetic agonists. Electrophysiological studies have demonstrated that while this compound effectively blocks channel activation by ML-SA1, it does not inhibit the activation of TRPML1 by its primary endogenous agonist, the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][2][3] This suggests that the endogenous and synthetic activators may utilize different allosteric pathways to open the channel gate, and ML-SI3 specifically interferes with the pathway used by ML-SA1.
References
biological function of (1S,2S)-ML-SI3 in cells
An In-depth Technical Guide on the Biological Function of (1S,2S)-ML-SI3 in Cells
Executive Summary
This compound, the (+)-trans-isomer of the synthetic small molecule ML-SI3, is a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of lysosomal calcium channels. Unlike the more broadly characterized racemic mixture, this compound exhibits a distinct and stereospecific activity profile: it acts as an inhibitor of TRPML1 while simultaneously functioning as an activator of TRPML2 and TRPML3.[1] This dual activity makes it a unique chemical tool for dissecting the specific roles of TRPML channel isoforms in cellular processes.
The primary biological function of this compound stems from its ability to modulate lysosomal Ca²⁺ efflux. By inhibiting TRPML1, the main lysosomal Ca²⁺ release channel, it can block downstream cellular events that are dependent on TRPML1-mediated calcium signaling, most notably autophagy.[2][3] Conversely, its activation of TRPML2 and TRPML3 can trigger distinct Ca²⁺-dependent pathways. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacology, impact on cellular pathways, and key experimental methodologies associated with this compound.
Introduction to the TRPML Channel Family
The TRPML channels (TRPML1, TRPML2, and TRPML3) are non-selective cation channels predominantly located in the membranes of late endosomes and lysosomes.[4] They play a crucial role in maintaining lysosomal Ca²⁺ homeostasis, which is essential for a wide range of cellular functions including membrane trafficking, autophagy, lysosomal biogenesis, and exocytosis.[4][5] The luminal Ca²⁺ concentration of a lysosome is approximately 0.5 mM, which is significantly higher than in the cytosol.[5] TRPML channels act as key release valves for this stored calcium. Dysregulation of TRPML channel function is implicated in various pathologies, including the neurodegenerative lysosomal storage disorder mucolipidosis type IV (caused by mutations in TRPML1) and other neurodegenerative diseases.[6][7]
This compound: A Stereoisomer with Distinct Activity
ML-SI3 is a chemical compound that acts as a channel blocker of the TRPML family.[8] However, the activity of ML-SI3 is highly dependent on its stereochemistry. The commercially available ML-SI3 is often a mixture of isomers.[9] Detailed pharmacological characterization has revealed that the stereoisomers of trans-ML-SI3 possess different and sometimes opposing activities.[6]
The this compound enantiomer, also referred to as (+)-trans-ML-SI3, is distinguished by its dual role:
-
TRPML1 Inhibitor: It potently blocks the TRPML1 channel.[1]
-
TRPML2/TRPML3 Activator: It activates TRPML2 and TRPML3 channels.[1]
This contrasts with its enantiomer, (-)-trans-ML-SI3, which is a potent inhibitor of both TRPML1 and TRPML2.[6] This stereospecificity underscores the importance of using pure enantiomers in research to ensure precise and interpretable results.
Core Mechanism of Action
The inhibitory action of ML-SI3 on TRPML1 is well-characterized. Cryo-electron microscopy studies have revealed that ML-SI3 binds within a hydrophobic cavity in the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[2][3][10] This is the same binding site as the synthetic TRPML1 agonist ML-SA1.[2][3] By occupying this pocket, ML-SI3 acts as a competitive antagonist, preventing the channel activation induced by agonists like ML-SA1.[2][10]
Interestingly, while ML-SI3 blocks agonist-mediated activation, it does not inhibit the activation of the TRPML1 channel by its endogenous lipid agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3][10] This suggests a complex regulatory mechanism where ML-SI3 specifically interferes with one mode of channel gating.
The activation mechanism of this compound on TRPML2 and TRPML3 is less understood but is presumed to involve binding to a similar allosteric site, inducing a conformational change that favors the open state of the channel.
Quantitative Pharmacological Data
The distinct activities of ML-SI3 stereoisomers have been quantified using cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values.
| Compound | Target | Activity | Value (µM) | Citation(s) |
| This compound | TRPML1 | Inhibition | 5.9 | [1] |
| TRPML2 | Activation | 2.7 | [1] | |
| TRPML3 | Activation | 10.8 | [1] | |
| (-)-trans-ML-SI3 | TRPML1 | Inhibition | 1.6 | [6] |
| TRPML2 | Inhibition | 2.3 | [6] | |
| TRPML3 | Inhibition | 12.5 | [6] | |
| ML-SI3 (cis/trans mix) | TRPML1 | Inhibition | 4.7 | [9][10][11] |
| TRPML2 | Inhibition | 1.7 | [9][10][11] |
Impact on Cellular Signaling: Autophagy
Autophagy is a fundamental cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. TRPML1-mediated Ca²⁺ release is a key signal for promoting autophagosome biogenesis and fusion with lysosomes.[4][7]
By inhibiting TRPML1, this compound is expected to block or attenuate autophagy.[2][10] This effect has been demonstrated for the general ML-SI3 mixture, which blocks downstream TRPML1-mediated autophagy and inhibits the clearance of protein aggregates.[7][9][12] For example, in cellular models of Parkinson's disease, the TRPML1 agonist ML-SA1 reduces α-synuclein aggregates, while the inhibitor ML-SI3 increases them.[7][12] This makes TRPML1 modulation a topic of interest for neurodegenerative diseases where protein clearance is impaired.
Key Experimental Methodologies
A. Calcium Imaging using Fluorescent Dyes
This is the primary method to assess the activity of compounds on TRPML channels. The protocol involves measuring changes in intracellular Ca²⁺ concentration in response to channel modulators.
Protocol:
-
Cell Culture: Use HEK293 cells (or other suitable cell lines) stably expressing the human TRPML isoform of interest (e.g., TRPML1, TRPML2, or TRPML3). The channels are often targeted to the plasma membrane to simplify measurements of ion influx.[13]
-
Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4/AM (e.g., 4 µM), at 37°C for 30-60 minutes.[13]
-
Cell Plating: Resuspend the dye-loaded cells in a physiological buffer (e.g., HEPES buffered saline) and plate them into a multi-well plate (e.g., 384-well, black, clear-bottom).[13]
-
Compound Application: Prepare serial dilutions of this compound. For inhibition assays, pre-incubate the cells with this compound before adding a known agonist (e.g., ML-SA1). For activation assays, add this compound directly to the cells.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine IC₅₀ or EC₅₀ values.
B. Autophagy Flux Assays
These assays are used to determine if a compound inhibits or enhances the autophagic process.
1. Western Blot for LC3 and SQSTM1/p62:
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes. SQSTM1/p62 is a protein that is selectively degraded by autophagy, so its accumulation suggests autophagy inhibition.
-
Methodology: Treat cells (e.g., A-375 or U-87 MG) with this compound for a defined period (e.g., 4 hours).[14] Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and p62. A positive control for autophagy inhibition (e.g., Bafilomycin A1) should be used.
2. LC3 Puncta Formation Assay:
-
Principle: Visualize the accumulation of autophagosomes in cells.
-
Methodology: Transfect cells with a plasmid encoding GFP-LC3.[14] Under normal conditions, GFP-LC3 shows diffuse cytoplasmic fluorescence. Upon autophagy induction, it relocalizes to autophagosomes, appearing as distinct green dots (puncta). Treat the transfected cells with this compound and visualize the cells using fluorescence microscopy. An increase in the number of puncta per cell indicates autophagosome accumulation, which can mean either autophagy induction or a block in downstream degradation. Co-treatment with a lysosomal inhibitor is needed to distinguish between these possibilities.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the distinct roles of TRPML channel isoforms. Its unique profile as a TRPML1 inhibitor and TRPML2/3 activator allows for the targeted manipulation of lysosomal Ca²⁺ signaling. This is particularly relevant for studying cellular processes like autophagy and for exploring potential therapeutic strategies in diseases characterized by lysosomal dysfunction and impaired protein clearance, such as Alzheimer's and Parkinson's disease.[7] Future research should focus on further elucidating the downstream signaling pathways activated by TRPML2 and TRPML3 and on developing even more potent and isoform-selective modulators to translate these findings into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural biology of cation channels important for lysosomal calcium release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ML-SI3 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 13. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2S)-ML-SI3: A Comprehensive Technical Guide to its Function as a TRPML Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-ML-SI3, also known as (+)-trans-ML-SI3, is a stereoisomer of the broader ML-SI3 compound family and has emerged as a critical chemical tool for the investigation of Transient Receptor Potential Mucolipin (TRPML) channels.[1][2] These channels, comprising TRPML1, TRPML2, and TRPML3, are crucial cation channels primarily located on the membranes of late endosomes and lysosomes, where they play pivotal roles in a variety of cellular processes including ion homeostasis, membrane trafficking, autophagy, and signal transduction.[3][4][5] Dysregulation of TRPML channel function has been implicated in several human diseases, most notably the lysosomal storage disorder Mucolipidosis Type IV (MLIV), which is caused by loss-of-function mutations in the MCOLN1 gene encoding TRPML1.[6]
This compound exhibits a unique and potent modulatory profile, acting as an inhibitor of TRPML1 while simultaneously functioning as an activator of TRPML2 and TRPML3.[1] This dual activity, particularly its stereospecificity when compared to its enantiomer, (1R,2R)-ML-SI3, makes it an invaluable probe for dissecting the individual contributions of TRPML channel isoforms to cellular physiology and pathophysiology. This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies for characterization, and the known signaling pathways associated with this compound.
Quantitative Pharmacological Data
The pharmacological activity of this compound and its related isomers is summarized in the table below. The data highlights the distinct modulatory effects of the trans-isomers on the three TRPML channel subtypes.
| Compound | Target | Activity | Value (µM) |
| This compound | TRPML1 | Inhibition (IC₅₀) | 5.9 ± 1.7 |
| TRPML2 | Activation (EC₅₀) | 2.7 ± 1.4 | |
| TRPML3 | Activation (EC₅₀) | 10.8 ± 0.5 | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 1.6 ± 0.7 |
| TRPML2 | Inhibition (IC₅₀) | 2.3 ± 1.1 | |
| TRPML3 | Inhibition (IC₅₀) | 12.5 ± 7.6 | |
| (±)-trans-ML-SI3 | TRPML1 | Inhibition (IC₅₀) | 3.1 |
| TRPML2 | Activation (EC₅₀) | 3.3 | |
| TRPML3 | Inhibition (IC₅₀) | 28.5 | |
| ML-SI3 (racemic mixture) | TRPML1 | Inhibition (IC₅₀) | 4.7 |
| TRPML2 | Inhibition (IC₅₀) | 1.7 |
Data compiled from multiple sources.[1][2][7][8][9] Values are presented as mean ± standard deviation where available.
Key Signaling Pathways and Mechanisms of Action
This compound modulates TRPML channels, which are integral to several critical cellular signaling pathways. The following diagrams illustrate the role of these channels in their respective pathways and the conceptual workflow for characterizing modulators like this compound.
TRPML1-mediated Ca²⁺ efflux from the lysosome is a critical step in the initiation of autophagy.[6][10] This Ca²⁺ release activates CaMKKβ and subsequently AMPK, leading to the activation of the ULK1 and VPS34 complexes, which are essential for autophagosome biogenesis.[6] Additionally, lysosomal Ca²⁺ release promotes the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[10] this compound, by inhibiting TRPML1, can be used to probe the downstream consequences of blocking this pathway, such as the accumulation of autophagosomes and inhibition of autophagic flux.[11]
TRPML2 is localized to early and recycling endosomes and plays a role in regulating endosomal trafficking.[4][5] Its activation by this compound leads to cation efflux, which is thought to influence vesicle dynamics, including tubulation and fission/fusion events.[12] This modulation of the endosomal compartment is important for the proper sorting and recycling of cargo, such as GPI-anchored proteins and the transferrin receptor (TfR), and is linked to pathways involving small GTPases like Arf6.[4][5]
The characterization of this compound as a TRPML channel modulator involves a combination of electrophysiological and cell-based imaging techniques. Whole-cell patch-clamp electrophysiology directly measures ion channel activity and is the gold standard for determining the inhibitory or activating effects of a compound. Calcium imaging assays provide a functional readout of channel activity by measuring changes in intracellular or intra-organellar calcium concentrations. The data from these primary assays are then used to determine key pharmacological parameters like IC₅₀ and EC₅₀ values. Subsequent functional assays can then explore the downstream cellular consequences of TRPML channel modulation.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording TRPML channel currents in a heterologous expression system, such as HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the human TRPML isoform of interest (TRPML1, TRPML2, or TRPML3).
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
-
For experiments involving lysosomal TRPML1, vacuolation can be induced by treating cells with Vacuolin-1 (1 µM) for 2-4 hours to enlarge lysosomes for easier patch-clamping.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 Cs-Glutamate, 5 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist/Antagonist Preparation: Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
3. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution at a rate of 1-2 mL/min.[13][14]
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[14]
-
Approach a target cell with the patch pipette while applying slight positive pressure.[15]
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).[15]
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[16]
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Apply this compound and/or other compounds via the perfusion system.
-
Record and analyze currents using appropriate software (e.g., pCLAMP, AxoGraph).
Lysosomal Calcium Imaging with Fura-2 AM
This protocol is designed to measure changes in cytosolic calcium concentration resulting from the modulation of lysosomal TRPML channels.
1. Cell Preparation:
-
Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips 24-48 hours prior to the experiment.
2. Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS) buffered with HEPES.[17]
-
Wash cells once with the buffered salt solution.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[18]
-
Wash the cells 2-3 times with the buffered salt solution to remove extracellular dye.
-
Allow cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[19]
3. Imaging:
-
Mount the coverslip or dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[20]
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply the TRPML channel agonist (e.g., ML-SA1 for TRPML1) to induce lysosomal calcium release.
-
Following the agonist-induced response, apply this compound to observe its modulatory effect.
-
Record the fluorescence intensity changes over time.
4. Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak response and the rate of change to assess the effects of the applied compounds.
Conclusion
This compound is a powerful and selective tool for the functional investigation of TRPML channels. Its unique profile as a TRPML1 inhibitor and a TRPML2/3 activator allows for the precise dissection of the roles of these channels in complex cellular processes. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TRPML channels in a variety of disease contexts, including lysosomal storage disorders, neurodegenerative diseases, and cancer. As our understanding of the intricate signaling networks governed by these channels continues to grow, the utility of sophisticated chemical probes like this compound will undoubtedly become even more pronounced.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Involvement of the TRPML Mucolipin Channels in Viral Infections and Anti-viral Innate Immune Responses [frontiersin.org]
- 4. Role of TRP Channels in the Regulation of the Endosomal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utflylab.com [utflylab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 12. TRPML2 is an osmo/mechanosensitive cation channel in endolysosomal organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. hellobio.com [hellobio.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
The Role of (1S,2S)-ML-SI3 in Lysosomal Calcium Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of (1S,2S)-ML-SI3 in regulating lysosomal calcium release. Contrary to its agonistic effects on TRPML2 and TRPML3, this compound functions as a potent inhibitor of the primary lysosomal calcium channel, TRPML1. This document details the mechanism of action of this compound, its impact on downstream cellular signaling pathways, and provides comprehensive experimental protocols for studying its effects. Quantitative data on the activity of this compound and its stereoisomer are presented for comparative analysis.
Introduction: The Lysosome as a Calcium Store
Lysosomes are acidic organelles crucial for cellular degradation and recycling. Beyond their catabolic functions, lysosomes serve as important intracellular calcium stores, with a luminal calcium concentration significantly higher than that of the cytosol.[1] The release of calcium from lysosomes is a tightly regulated process that influences a multitude of cellular activities, including autophagy, endocytosis, exocytosis, and nutrient sensing.[1] The primary channels mediating this calcium efflux are the Transient Receptor Potential Mucolipin (TRPML) channels, with TRPML1 being the most ubiquitously expressed isoform on the lysosomal membrane.[1][2][3]
This compound: A Stereospecific Modulator of TRPML Channels
This compound is a synthetic small molecule that exhibits stereospecific interactions with the TRPML channel family. It is the (+)-trans-isomer of ML-SI3.[4] Critically for the study of lysosomal calcium signaling, this compound acts as an inhibitor of TRPML1, thereby blocking lysosomal calcium efflux.[2][3][5][6][7] In contrast, it functions as an activator for TRPML2 and TRPML3 channels.[4][6]
The inhibitory action of this compound on TRPML1 is competitive with synthetic agonists like ML-SA1, as they both bind to the same hydrophobic cavity within the channel.[2][3] However, its inhibitory effect on the endogenous agonist PI(3,5)P2-mediated activation is not observed.[2][3]
Quantitative Data: Potency and Efficacy
The following table summarizes the reported IC50 and EC50 values for the stereoisomers of ML-SI3 across the three TRPML channel isoforms. This data highlights the distinct pharmacological profiles of each isomer.
| Compound | Target | Effect | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibitor | IC50 = 5.9 [6] |
| TRPML2 | Activator | EC50 = 2.7[6] | |
| TRPML3 | Activator | EC50 = 10.8[6] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | IC50 = 1.6[6] |
| TRPML2 | Inhibitor | IC50 = 2.3[6] | |
| TRPML3 | Inhibitor | IC50 = 12.5[6] | |
| ML-SI3 (cis/trans mix) | TRPML1 | Inhibitor | IC50 = 4.7[5] |
| TRPML2 | Inhibitor | IC50 = 1.7[5] |
Signaling Pathways Modulated by this compound
By inhibiting TRPML1-mediated lysosomal calcium release, this compound influences several downstream signaling pathways critical for cellular homeostasis.
Autophagy and TFEB Regulation
Lysosomal calcium release is a key trigger for the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] The release of calcium activates the phosphatase calcineurin, which dephosphorylates TFEB, leading to its translocation to the nucleus and subsequent activation of target genes.[8] By blocking this initial calcium signal, this compound can prevent the nuclear translocation of TFEB and inhibit the induction of autophagy.[2][3][9]
Experimental Protocols
Measurement of Cytosolic Calcium Dynamics using Fura-2 AM
This protocol details the measurement of changes in intracellular calcium concentration in response to TRPML1 modulation.
Materials:
-
Cells of interest (e.g., HeLa, HEK293) cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
-
Bovine Serum Albumin (BSA)
-
ML-SA1 (TRPML1 agonist)
-
This compound
-
Ionomycin
-
EGTA
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading Solution: Prepare a 2 µM Fura-2 AM solution in HBSS containing 0.02% Pluronic F-127.
-
Dye Loading: Wash the cells once with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells twice with HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBSS containing CaCl2.
-
Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio for a few minutes.
-
Stimulation and Inhibition:
-
Perfuse the cells with a solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to induce lysosomal calcium release and record the change in the fluorescence ratio.
-
Following the agonist response, perfuse with a solution containing both the agonist and this compound (e.g., 10 µM) to observe the inhibition of the calcium signal.[10]
-
-
Calibration: At the end of each experiment, perfuse the cells with a calcium-free HBSS containing ionomycin (e.g., 5 µM) and EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin). Subsequently, perfuse with HBSS containing ionomycin and a saturating concentration of calcium (e.g., 10 mM) to obtain the maximum fluorescence ratio (Rmax).
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
References
- 1. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysosomal calcium signaling regulates autophagy via calcineurin and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Autophagy Pathways with (1S,2S)-ML-SI3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (1S,2S)-ML-SI3, a specific stereoisomer of the transient receptor potential mucolipin (TRPML) channel modulator, as a tool to investigate the complex cellular process of autophagy. This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of relevant pathways and workflows.
Introduction: Autophagy and the Role of TRPML Channels
Autophagy is a fundamental catabolic process conserved in all eukaryotic cells. It involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.
The TRPML channel family, consisting of TRPML1, TRPML2, and TRPML3, are non-selective cation channels primarily localized to the membranes of late endosomes and lysosomes. TRPML1, the best-characterized member, functions as a key regulator of lysosomal function, including the release of Ca²⁺ from the lysosomal lumen into the cytosol.[1][2][3] This localized calcium signaling is critical for multiple steps in the autophagy pathway.
This compound , also known as (+)-trans-ML-SI3, is a stereoisomer of the synthetic molecule ML-SI3.[4][5] Its utility in research stems from its distinct pharmacological profile across the TRPML channel family: it acts as a potent inhibitor of TRPML1 while simultaneously functioning as an activator of TRPML2 and TRPML3.[4][6][7] This specificity allows researchers to dissect the precise role of TRPML1 in autophagy, separate from the functions of the other two family members.
Mechanism of Action: this compound in Autophagy Regulation
TRPML1 plays a multifaceted role in promoting autophagy. Its activation leads to the release of lysosomal Ca²⁺, which triggers a cascade of downstream events:
-
Autophagosome Biogenesis: TRPML1-mediated Ca²⁺ release can activate CaMKKβ, which in turn stimulates the VPS34 lipid kinase complex, a key initiator of autophagosome formation.[1][8]
-
Gene Expression: TRPML1 activation promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[8]
-
Autophagosome-Lysosome Fusion: Lysosomal Ca²⁺ signaling is also implicated in the final maturation step of autophagy, where autophagosomes fuse with lysosomes. By mediating zinc influx, TRPML1 activation can disrupt the interaction between the SNARE proteins STX17 and VAMP8, thereby arresting autophagic flux at the fusion stage.[9]
This compound exerts its effect by binding to a hydrophobic cavity within the TRPML1 channel, the same site targeted by the synthetic agonist ML-SA1.[2][3][10] By inhibiting TRPML1, this compound prevents lysosomal calcium efflux, thereby blocking the downstream autophagy-related processes that are dependent on this signal.[2][10][11] This makes it a valuable tool for studying conditions of impaired autophagic flux.
Signaling Pathway Diagram
Caption: TRPML1-mediated autophagy pathway and inhibition by this compound.
Data Presentation: Quantitative Profile of ML-SI3 Enantiomers
The stereochemistry of ML-SI3 is critical to its pharmacological activity. The trans-isomers are significantly more active than the cis-isomers.[4] Furthermore, the two enantiomers of trans-ML-SI3 exhibit distinct and often opposing effects on the different TRPML channels.
| Compound | Target | Activity | IC₅₀ / EC₅₀ (μM) | Reference(s) |
| This compound | TRPML1 | Inhibition | IC₅₀: 5.9 | [4][6][7] |
| (+)-trans-ML-SI3 | TRPML2 | Activation | EC₅₀: 2.7 | [4][6][7] |
| TRPML3 | Activation | EC₅₀: 10.8 | [4][6][7] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | IC₅₀: 1.6 | [4][7] |
| (-)-trans-ML-SI3 | TRPML2 | Inhibition | IC₅₀: 2.3 | [4][7] |
| TRPML3 | Inhibition | IC₅₀: 12.5 | [4][7] |
Table 1: Comparative activity of this compound and (1R,2R)-ML-SI3 on TRPML channels. The data highlights the importance of selecting the correct enantiomer for specific experimental goals.
Experimental Protocols
Here we provide detailed methodologies for key experiments to probe autophagy using this compound.
Autophagy Flux Assay with Tandem Fluorescent-Tagged LC3
This assay is a robust method for monitoring autophagic flux by differentiating between autophagosomes and autolysosomes. It utilizes a fusion protein, typically mCherry-GFP-LC3, that is expressed in cells.
-
Principle: The GFP signal is sensitive to the acidic environment of the lysosome and is quenched upon autophagosome-lysosome fusion. In contrast, the mCherry signal is stable in acidic conditions. Therefore, vesicles positive for both GFP and mCherry (appearing yellow) are autophagosomes, while vesicles positive only for mCherry (appearing red) are autolysosomes. An inhibitor of autophagic flux, like this compound, is expected to cause an accumulation of autophagosomes (yellow puncta) if it acts before the fusion step.
-
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes. Transfect cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent and allow for expression for 24-48 hours. Alternatively, use a stable cell line.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5-10 µM). Include appropriate controls: a vehicle control (DMSO), a positive control for autophagy induction (e.g., Torin1 or starvation media), and a late-stage autophagy inhibitor (e.g., Bafilomycin A1).
-
Live-Cell Imaging: After the desired incubation period (e.g., 4-24 hours), image the cells using a confocal fluorescence microscope equipped with channels for GFP (e.g., 488 nm excitation) and mCherry/RFP (e.g., 561 nm excitation).
-
Image Analysis: Acquire multiple images per condition. Quantify the number of yellow (GFP⁺/mCherry⁺) and red (GFP⁻/mCherry⁺) puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in the ratio of yellow to red puncta upon treatment with this compound would indicate an inhibition of autophagosome maturation.
-
Autophagic Flux Assay Workflow
Caption: Workflow for a tandem fluorescent LC3 autophagic flux assay.
Western Blotting for Autophagy Markers (LC3-II and p62)
This biochemical assay measures the levels of key autophagy-related proteins.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. The protein p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy. Therefore, an accumulation of p62 suggests impaired autophagic clearance. When using an inhibitor like this compound, an increase in both LC3-II and p62 levels is expected, signifying a blockage in the pathway.[12]
-
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound and controls as described above. For a definitive flux measurement, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against LC3 (to detect both I and II forms) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of LC3-II and p62 to the loading control.
-
Lysosomal Calcium Efflux Assay
This assay directly measures the functional consequence of TRPML1 inhibition by this compound.
-
Principle: This method uses a fluorescent Ca²⁺ indicator to measure changes in cytosolic calcium concentration following the stimulation of lysosomal calcium release. Inhibition of TRPML1 by this compound should block this release.
-
Methodology:
-
Cell Loading: Plate cells on glass-bottom dishes. Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) in a Ca²⁺-free imaging buffer for 30-60 minutes at room temperature.
-
Baseline Measurement: Wash the cells and acquire a baseline fluorescence signal using a fluorescence microscope or plate reader.
-
Pre-treatment: Add this compound or a vehicle control and incubate for a short period (e.g., 10-15 minutes).
-
Stimulation: Induce lysosomal Ca²⁺ release by adding a TRPML1 agonist, such as ML-SA1 (e.g., 10-20 µM).[13]
-
Data Acquisition: Record the change in fluorescence intensity over time. A robust increase in cytosolic Ca²⁺ should be observed in vehicle-treated cells upon ML-SA1 addition. This increase should be significantly blunted or absent in cells pre-treated with this compound.
-
Analysis: Quantify the peak fluorescence change in response to the agonist for each condition.
-
Conclusion and Applications
This compound is a precise and powerful chemical tool for the study of autophagy. Its specific inhibitory action on TRPML1 allows for the detailed investigation of the role of lysosomal calcium signaling in the initiation, regulation, and completion of the autophagic process. By employing the experimental protocols outlined in this guide—including advanced fluorescence microscopy and standard biochemical assays—researchers can effectively probe the consequences of TRPML1 blockade.
The ability to modulate TRPML1-dependent autophagy has significant implications for drug development. Given the involvement of autophagy in cancer cell survival, the inhibition of TRPML1-mediated autophagy is being explored as a potential anti-cancer strategy.[9][14] Conversely, in neurodegenerative diseases often characterized by impaired autophagic clearance, understanding the mechanisms blocked by this compound can provide insights into developing therapeutic strategies aimed at restoring autophagic flux. This guide serves as a foundational resource for scientists and researchers aiming to leverage this compound to unravel the complexities of autophagy in health and disease.
References
- 1. Multiple facets of TRPML1 in autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Up-regulation of lysosomal TRPML1 channels is essential for lysosomal adaptation to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2S)-ML-SI3 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-ML-SI3 is a synthetic small molecule that has garnered significant attention as a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. These channels, primarily localized to late endosomes and lysosomes, are crucial for a variety of cellular processes, including calcium signaling, autophagy, and lipid trafficking.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the development of novel TRPML channel modulators for therapeutic applications.
Introduction to this compound and TRPML Channels
The TRPML channel family consists of three members: TRPML1, TRPML2, and TRPML3. These channels are non-selective cation channels that play a vital role in regulating the luminal environment of endo-lysosomal organelles.[2] Dysfunctional TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV, highlighting its physiological importance.[2]
ML-SI3 is a potent modulator of TRPML channels.[3] The stereochemistry of ML-SI3 is a critical determinant of its activity. The trans-isomer is significantly more active than the cis-isomer.[2] Furthermore, the enantiomers of the trans-isomer exhibit distinct pharmacological profiles. (1R,2R)-ML-SI3, the (-)-enantiomer, is a potent inhibitor of both TRPML1 and TRPML2. In contrast, this compound, the (+)-enantiomer, is an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3.[2][4] This fascinating stereoselectivity makes this compound a valuable tool for dissecting the individual roles of TRPML channel isoforms.
Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[1][5] This binding site is notably the same as that of the synthetic TRPML1 agonist, ML-SA1, suggesting a competitive mechanism of action at this site.[1][5]
Core Structure-Activity Relationship (SAR) of this compound Analogs
The core structure of ML-SI3 consists of a 1,2-diaminocyclohexane scaffold, an N-arylpiperazine moiety, and a benzenesulfonamide group. Structure-activity relationship studies have demonstrated that modifications to both the N-arylpiperazine and the sulfonamide portions of the molecule are well-tolerated, allowing for the generation of analogs with diverse activity profiles.[2]
Stereochemistry
As previously mentioned, the stereochemistry of the 1,2-diaminocyclohexane core is paramount. The trans configuration is essential for potent activity, with the cis isomers showing significantly reduced potency.[2]
N-Arylpiperazine Moiety
Modifications to the N-arylpiperazine moiety have a significant impact on the activity and selectivity of ML-SI3 analogs. The nature and position of substituents on the phenyl ring can modulate the potency and isoform selectivity.
Sulfonamide Moiety
The benzenesulfonamide group is another key area for modification. Alterations to the aromatic ring of the sulfonamide can influence the inhibitory or activating properties of the compounds across the TRPML channel family. For instance, an aromatic analog of ML-SI3 displayed a unique selectivity profile, acting as a strong inhibitor of TRPML1 and a strong activator of TRPML2.[2]
Quantitative SAR Data
The following table summarizes the structure-activity relationship data for this compound and its analogs, as reported by Leser et al. (2021).
| Compound | Stereochemistry | R1 (N-Arylpiperazine) | R2 (Sulfonamide) | TRPML1 IC50 (µM) | TRPML2 Activity (EC50/IC50 in µM) | TRPML3 Activity (EC50/IC50 in µM) |
| This compound | (1S,2S)-trans | 2-Methoxyphenyl | Phenyl | 5.9 | 2.7 (EC50) | 10.8 (EC50) |
| (1R,2R)-ML-SI3 | (1R,2R)-trans | 2-Methoxyphenyl | Phenyl | 1.6 | 2.3 (IC50) | 12.5 (IC50) |
| cis-ML-SI3 | cis | 2-Methoxyphenyl | Phenyl | >30 | - | - |
| Analog 1 | (1S,2S)-trans | 4-Methoxyphenyl | Phenyl | 10.1 | 5.2 (EC50) | >30 |
| Analog 2 | (1S,2S)-trans | 2,4-Dimethoxyphenyl | Phenyl | 8.7 | 4.1 (EC50) | 15.6 (EC50) |
| Analog 3 | (1S,2S)-trans | Phenyl | Phenyl | 12.3 | 8.9 (EC50) | >30 |
| Analog 4 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Methylphenyl | 6.2 | 3.1 (EC50) | 11.5 (EC50) |
| Analog 5 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Chlorophenyl | 4.8 | 2.1 (EC50) | 9.8 (EC50) |
| Analog 6 | (1S,2S)-trans | 2-Methoxyphenyl | 4-Nitrophenyl | 3.5 | 1.8 (EC50) | 8.1 (EC50) |
| Analog 7 | (1S,2S)-trans | 2-Methoxyphenyl | Naphthyl | 7.5 | 4.5 (EC50) | 18.2 (EC50) |
| Analog 8 | (1S,2S)-trans | 2-Fluorophenyl | Phenyl | 7.1 | 3.8 (EC50) | 13.4 (EC50) |
| Analog 9 | (1S,2S)-trans | 2-Chlorophenyl | Phenyl | 5.5 | 2.9 (EC50) | 10.2 (EC50) |
| Analog 10 | (1S,2S)-trans | 2-Trifluoromethylphenyl | Phenyl | 4.1 | 2.0 (EC50) | 7.9 (EC50) |
| Aromatic Analog | - | 2-Methoxyphenyl | Indolyl | Potent Inhibitor | Potent Activator | - |
Data extracted from Leser et al., Eur J Med Chem. 2021 Jan 15;210:112966.[2]
Experimental Protocols
The characterization of this compound and its analogs typically involves electrophysiological and calcium imaging techniques to assess their effects on TRPML channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in whole cells.
Objective: To determine the inhibitory (IC50) or activatory (EC50) potency of test compounds on TRPML channels.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the TRPML channel of interest (e.g., TRPML1, TRPML2, or TRPML3).
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
HEK-293 cells expressing the target TRPML channel
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2 (pH 7.2 with CsOH)
-
Test compounds and control agonists/antagonists (e.g., ML-SA1)
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate HEK-293 cells expressing the target TRPML channel onto glass coverslips.
-
Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit channel currents.
-
To measure inhibition, first apply a known TRPML agonist (e.g., ML-SA1) to establish a baseline current. Then, co-apply the agonist with increasing concentrations of the test compound.
-
To measure activation, apply increasing concentrations of the test compound alone.
-
Record currents and calculate the percentage of inhibition or activation at each concentration to determine IC50 or EC50 values.
Calcium Imaging using Fluo-4 AM
This fluorescence-based assay measures changes in intracellular calcium concentrations, providing an indirect measure of ion channel activity.
Objective: To assess the ability of test compounds to modulate TRPML channel-mediated calcium release from lysosomes.
Cell Line: HEK-293 cells or other suitable cell lines endogenously or exogenously expressing the TRPML channel of interest.
Materials:
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm, Emission ~525 nm)
-
Test compounds and controls
Procedure:
-
Plate cells in a 96-well plate or on glass-bottom dishes and grow to 80-90% confluency.
-
Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye loading.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Acquire a baseline fluorescence reading.
-
Add the test compound or control to the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the change in fluorescence intensity to determine the effect of the compound on intracellular calcium levels.
Visualization of Pathways and Workflows
TRPML1 Signaling Pathway
Caption: Simplified TRPML1 signaling pathway in the lysosome.
Whole-Cell Patch-Clamp Workflow
Caption: Workflow for whole-cell patch-clamp experiments.
Calcium Imaging Workflow
Caption: Workflow for calcium imaging experiments.
Conclusion
The structure-activity relationship of this compound is characterized by a strong dependence on the stereochemistry of the 1,2-diaminocyclohexane core and is amenable to modifications at the N-arylpiperazine and benzenesulfonamide moieties. This provides a rich scaffold for the development of novel TRPML channel modulators with tailored selectivity and potency profiles. The detailed experimental protocols and visualized workflows presented in this guide offer a practical framework for the continued investigation and development of this important class of compounds. Further exploration of the SAR of ML-SI3 analogs holds the potential to yield valuable pharmacological tools and promising therapeutic candidates for the treatment of lysosomal storage disorders and other diseases involving dysfunctional TRPML channels.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML-SI3 - Wikipedia [en.wikipedia.org]
- 4. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 5. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
understanding the stereochemistry of ML-SI3 isomers
An In-depth Technical Guide to the Stereochemistry of ML-SI3 Isomers for Researchers, Scientists, and Drug Development Professionals.
Introduction
ML-SI3 is a synthetic small molecule that has emerged as a critical tool for studying the function of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2][3] These channels, particularly TRPML1, are crucial for lysosomal and endosomal function, and their dysfunction is linked to neurodegenerative lysosomal storage disorders like mucolipidosis type IV.[1][2] A comprehensive understanding of ML-SI3's pharmacology is complicated by its stereochemistry, as its different isomers exhibit distinct and sometimes opposing activities on the TRPML channels. This guide provides a detailed analysis of the stereochemistry of ML-SI3 isomers, their differential biological activities, and the experimental methodologies used for their characterization.
Stereoisomers of ML-SI3
ML-SI3 possesses two chiral centers, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers.
Cis vs. Trans Isomers
Stereoselective synthesis and pharmacological evaluation have revealed that the trans-isomer of ML-SI3 is significantly more active than the cis-isomer.[1][2][4] Consequently, research has primarily focused on the trans-diastereomer.
Enantiomers of trans-ML-SI3
The trans-isomer of ML-SI3 is a racemic mixture of two enantiomers: (+)-trans-ML-SI3 and (-)-trans-ML-SI3. These enantiomers have been separated and their absolute configurations have been determined. Through chiral pool synthesis and single-crystal X-ray structure analysis, the (-)-trans-enantiomer has been identified as having the (R,R) configuration .[4][5]
Differential Pharmacological Activity
The stereoisomers of ML-SI3 display remarkable differences in their activity towards the three members of the TRPML channel family: TRPML1, TRPML2, and TRPML3.
Quantitative Data on Isomer Activity
The following table summarizes the inhibitory (IC₅₀) and activation (EC₅₀) values of the ML-SI3 isomers on the different TRPML channels.
| Isomer | Target | Activity | IC₅₀ / EC₅₀ (µM) |
| (-)-trans-ML-SI3 | TRPML1 | Inhibition | 1.6[1][2] |
| TRPML2 | Inhibition | 2.3[1][2] | |
| TRPML3 | Weak Inhibition | 12.5[1][2] | |
| (+)-trans-ML-SI3 | TRPML1 | Inhibition | 5.9[1][2] |
| TRPML2 | Activation | - | |
| TRPML3 | Activation | - | |
| Racemic trans-ML-SI3 | TRPML1 | Inhibition | 4.7[6][7][8] |
| TRPML2 | Inhibition | 1.7[6][7][8] |
Note: Specific EC₅₀ values for the activating effects of (+)-trans-ML-SI3 on TRPML2 and TRPML3 are not consistently reported across the primary literature but it is established that it acts as an activator on these channels.[1][2]
This data clearly indicates that the (-)-trans-ML-SI3 isomer is a more potent and consistent inhibitor of TRPML1 and TRPML2 compared to the (+)-enantiomer, rendering it a more suitable tool for specifically studying the inhibition of these channels.[1][2] The opposing effects of the (+)-enantiomer on TRPML2 and TRPML3 highlight the critical importance of using stereochemically pure compounds in pharmacological studies.
Experimental Protocols
Synthesis and Separation of trans-ML-SI3 Enantiomers
The enantiomers of trans-ML-SI3 have been successfully resolved and synthesized, allowing for their individual characterization.
1. Chiral Pool Synthesis: An effective method for obtaining enantiomerically pure trans-ML-SI3 involves a chiral pool synthesis approach.[4][5][9]
-
Starting Materials: Commercially available (1S,2R)- and (1R,2S)-configured cis-2-aminocyclohexanols are used as chiral starting materials.[5]
-
Key Steps: The synthesis involves two main routes, a "sulfamidate route" and a "mesylate route", to yield the target enantiomers in high purity and good overall yields.[4][9] The piperazine and N-sulfonyl groups are introduced in later stages of the synthesis, allowing for flexibility in creating analogues for structure-activity relationship (SAR) studies.[4][5]
2. Semipreparative HPLC Separation: The enantiomers of racemic trans-ML-SI3 can be separated using semipreparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[4] This method allows for the isolation of the individual (+)- and (-)-enantiomers for pharmacological testing.
Pharmacological Characterization
The activity of ML-SI3 isomers on TRPML channels is typically assessed using electrophysiological techniques.
Patch-Clamp Electrophysiology:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used, which are transiently or stably transfected to express the human TRPML channel of interest (e.g., hTRPML1, hTRPML2, or hTRPML3).[7]
-
Whole-Cell & Lysosomal Patch-Clamp: Whole-cell patch-clamp recordings are used to measure ion channel currents across the entire cell membrane. For studying TRPML channels in their native environment, the more technically demanding lysosomal patch-clamp technique is employed, where currents are recorded directly from the lysosomal membrane.
-
Assay Principle: The baseline channel activity is recorded, and then a known agonist (e.g., ML-SA1, a synthetic agonist) is applied to activate the channels. The inhibitory effect of the ML-SI3 isomers is then determined by applying them in the presence of the agonist and measuring the reduction in current. For assessing agonistic activity, the isomer is applied in the absence of another agonist to see if it directly activates the channel.
-
Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.
Signaling Pathways and Logical Relationships
ML-SI3 Interaction with TRPML1
Cryo-electron microscopy (cryo-EM) studies have provided atomic-level insights into the interaction of ML-SI3 with TRPML1.[10][11]
Caption: Interaction of ML-SI3 with the TRPML1 channel.
ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5, S6, and PH1 domains.[10][11] This is the same binding site as the synthetic agonist ML-SA1, indicating a competitive mechanism of inhibition.[10][11] Interestingly, ML-SI3 does not block channel activation by the endogenous lipid agonist PI(3,5)P₂.[10]
Downstream Effects on Autophagy
TRPML1-mediated Ca²⁺ efflux from lysosomes is a key signal for the initiation of autophagy. By blocking this Ca²⁺ release, ML-SI3 can inhibit autophagy.
Caption: Inhibitory effect of ML-SI3 on the autophagy pathway.
Conclusion
The stereochemistry of ML-SI3 is a critical determinant of its pharmacological activity. The trans-isomer is more potent than the cis-isomer, and the enantiomers of trans-ML-SI3 exhibit distinct and even opposing effects on the TRPML channels. Specifically, (-)-trans-ML-SI3 is a potent inhibitor of TRPML1 and TRPML2, while (+)-trans-ML-SI3 inhibits TRPML1 but activates TRPML2 and TRPML3. This detailed understanding, derived from stereoselective synthesis and rigorous pharmacological testing, is essential for the accurate interpretation of experimental results and for the design of future therapeutic agents targeting the TRPML channels. Researchers, scientists, and drug development professionals should exclusively use enantiomerically pure isomers of ML-SI3 to ensure target specificity and to avoid confounding results.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML-SI3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of (1S,2S)-ML-SI3 in TRPML-Expressing Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-ML-SI3 is a stereoisomer of the broader ML-SI3 chemical probe, a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1] This family, consisting of TRPML1, TRPML2, and TRPML3, resides primarily in the membranes of late endosomes and lysosomes and plays a critical role in regulating intracellular calcium signaling, vesicle trafficking, autophagy, and ion homeostasis.[2][3][4] Unlike its enantiomer, (1R,2R)-ML-SI3, which acts as a pan-inhibitor of TRPML channels, this compound exhibits a more complex pharmacological profile, acting as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[5][6] This unique activity profile makes this compound a valuable tool for dissecting the individual contributions of TRPML isoforms to cellular physiology and pathology.
This technical guide provides a comprehensive overview of the target validation of this compound in specific cell lines, with a focus on its differential effects on TRPML channels. It includes a summary of its activity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and its related isomers on the human TRPML channel isoforms.
| Compound | Target | Activity | IC50 / EC50 (µM) | Reference |
| This compound | TRPML1 | Inhibition | 5.9 ± 1.7 | [5][7] |
| TRPML2 | Activation | 2.7 ± 1.4 | [5][7] | |
| TRPML3 | Activation | 10.8 ± 0.5 | [5][7] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | 1.6 ± 0.7 | [7][8] |
| TRPML2 | Inhibition | 2.3 ± 1.1 | [7][8] | |
| TRPML3 | Inhibition | 12.5 ± 7.6 | [7][8] | |
| ML-SI3 (cis/trans mix) | TRPML1 | Inhibition | 4.7 | [7][9] |
| TRPML2 | Inhibition | 1.7 | [7][9] |
Table 1: In vitro activity of ML-SI3 isomers on human TRPML channels. Data are presented as mean ± SD from at least three independent experiments.
Experimental Protocols
Validating the interaction and functional consequences of this compound with TRPML channels in a cellular context requires a combination of electrophysiological, imaging, and cell-based functional assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of TRPML isoforms expressed in the plasma membrane of host cells (e.g., HEK293 cells) and is considered the gold standard for characterizing ion channel modulators.
Objective: To determine the inhibitory or activating effect of this compound on TRPML channel currents.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding human TRPML1, TRPML2, or TRPML3, often with a fluorescent tag (e.g., YFP) for identification of expressing cells.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The standard extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
The standard intracellular (pipette) solution contains (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, pH 7.2.
-
For TRPML1 inhibition studies, channel activity is first induced with a synthetic agonist like ML-SA1 (e.g., 10 µM).[10]
-
A dose-response curve for this compound is generated by applying increasing concentrations of the compound to the bath solution while monitoring the current amplitude.
-
For TRPML2 and TRPML3 activation studies, increasing concentrations of this compound are applied to naive cells, and the resulting currents are measured.[11]
-
Currents are typically elicited by voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to determine the current-voltage relationship.[12]
-
Data Analysis: The current amplitudes at a specific voltage (e.g., -100 mV) are plotted against the compound concentration to calculate IC50 or EC50 values using a sigmoidal dose-response curve fit.
Intracellular Calcium Imaging
This method measures changes in cytosolic calcium concentration in response to the modulation of TRPML channels, providing a functional readout of channel activity in a population of cells.
Objective: To assess the ability of this compound to inhibit agonist-induced calcium release (TRPML1) or directly elicit calcium signals (TRPML2/3).
Methodology:
-
Cell Culture and Dye Loading:
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence microplate reader or a high-content imaging system.
-
A baseline fluorescence reading is taken.
-
For TRPML1 inhibition, cells are first stimulated with a TRPML1 agonist (e.g., 10 µM ML-SA1) in the presence of varying concentrations of this compound.[7]
-
For TRPML2/3 activation, cells are directly treated with increasing concentrations of this compound.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time.
-
Data Analysis: The peak fluorescence change (ΔF/F0) is plotted against the compound concentration to determine IC50 or EC50 values.
Autophagy Flux Assay (LC3 Puncta Formation)
TRPML1 is a key regulator of autophagy.[3] Inhibition of TRPML1 by this compound is expected to block autophagic flux. This can be visualized by monitoring the localization of LC3, a protein that is recruited to autophagosome membranes.
Objective: To determine the effect of this compound on autophagy by quantifying the formation of LC3-positive puncta.
Methodology:
-
Cell Culture and Transfection:
-
Cells (e.g., HeLa, U87 MG) are cultured on glass coverslips.
-
Cells are transfected with a plasmid encoding GFP-LC3 or a tandem mRFP-GFP-LC3 construct.[14][15] The tandem construct is particularly useful for monitoring autophagic flux, as the GFP signal is quenched in the acidic environment of the autolysosome, while the mRFP signal persists.
-
-
Induction of Autophagy and Treatment:
-
Microscopy and Image Analysis:
-
Cells are fixed, and the coverslips are mounted on microscope slides.
-
Images are acquired using a fluorescence or confocal microscope.
-
The number of GFP-LC3 or mRFP-LC3 puncta per cell is quantified using automated image analysis software.
-
Data Analysis: A decrease in the number of LC3 puncta in the presence of an autophagy inducer and this compound indicates a blockage of autophagic flux.
Signaling Pathways and Logical Relationships
TRPML1 Signaling Pathway
TRPML1 is a central regulator of lysosomal function. Its activation, either by the endogenous ligand PI(3,5)P2 or synthetic agonists, leads to the release of Ca2+ from the lysosome. This localized Ca2+ signal has several downstream consequences, including the activation of the transcription factor TFEB, which promotes lysosomal biogenesis and autophagy.[16] TRPML1-mediated Ca2+ release is also crucial for the fusion of autophagosomes with lysosomes, a key step in the autophagic process.[3] this compound, by inhibiting TRPML1, is expected to block these downstream events.
TRPML2 and TRPML3 Signaling
The precise signaling pathways downstream of TRPML2 and TRPML3 are less well-characterized than those of TRPML1. However, evidence suggests their involvement in vesicle trafficking, particularly in the context of the immune response and endosomal recycling.[17][18][19] TRPML2 is implicated in the regulation of chemokine secretion from macrophages and the trafficking of vesicles along the Arf6-regulated pathway.[17][18] TRPML3 is involved in autophagosome biogenesis.[20] this compound, as an activator of these channels, would be expected to enhance these processes.
Conclusion
This compound is a selective and potent modulator of the TRPML family of ion channels, exhibiting inhibitory activity against TRPML1 and activating properties towards TRPML2 and TRPML3. This dual activity makes it an invaluable research tool for elucidating the distinct physiological roles of these channels. The experimental protocols outlined in this guide, including patch-clamp electrophysiology, calcium imaging, and autophagy flux assays, provide a robust framework for validating the target engagement and functional consequences of this compound in various cell lines. A thorough understanding of its mechanism of action and the downstream signaling pathways will be crucial for its application in basic research and for exploring the therapeutic potential of modulating TRPML channels in disease.
References
- 1. ML-SI3 - Wikipedia [en.wikipedia.org]
- 2. The Mucolipin-2 (TRPML2) Ion Channel: a tissue-specific protein crucial to normal cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPML3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 14. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Involvement of the TRPML Mucolipin Channels in Viral Infections and Anti-viral Innate Immune Responses [frontiersin.org]
- 19. Novel role of TRPML2 in the regulation of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of (1S,2S)-ML-SI3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-ML-SI3 is a stereoisomer of the synthetic small molecule ML-SI3, which modulates the activity of the Transient Receptor Potential Mucolipin (TRPML) family of endolysosomal calcium channels. Specifically, this compound acts as a potent inhibitor of TRPML1 while also functioning as an activator for TRPML2 and TRPML3.[1][2] TRPML1 is a key regulator of lysosomal calcium homeostasis, which in turn influences critical cellular processes such as autophagy, lysosomal trafficking, and exocytosis.[3][4] By inhibiting TRPML1, this compound can block lysosomal calcium efflux and subsequent downstream signaling, making it a valuable tool for investigating the (patho)physiological roles of TRPML channels.[3][5][6] Its primary reported in vivo application in mice has been in the context of cardioprotection, where it has been shown to mitigate ischemia/reperfusion injury by restoring impaired autophagic flux in cardiomyocytes.[5][6][7]
Quantitative Data
The following tables summarize the key quantitative parameters for this compound based on published studies.
Table 1: In Vitro Activity of this compound
| Target | Activity | Concentration (IC50 / EC50) |
|---|---|---|
| TRPML1 | Inhibitor | 5.9 µM[1] |
| TRPML2 | Activator | 2.7 µM[1] |
| TRPML3 | Activator | 10.8 µM[1] |
Table 2: In Vivo Administration Parameters for ML-SI3 in Mice
| Parameter | Details | Reference |
|---|---|---|
| Animal Model | Myocardial Ischemia/Reperfusion (I/R) Injury in mice | [5][7] |
| Dosage | 1.5 mg/kg | [5][6][7][8] |
| Route of Administration | Intraperitoneal (i.p.) injection | [5][7][8] |
| Dosing Frequency | Four times before and during in vivo I/R (30 minutes of ischemia, 1 day of reperfusion) | [5][7] |
| Vehicle/Formulation | 10% DMSO + 90% Corn Oil | [5][7] |
| Observed In Vivo Effect | Restored the blocked autophagic flux in cardiomyocytes subjected to I/R |[5][7] |
Note: Specific pharmacokinetic data for this compound in mice, such as half-life, clearance, and mean residence time, are not detailed in the provided search results.
Signaling Pathway and Experimental Workflow Visualizations
Caption: TRPML1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for in vivo evaluation in a mouse I/R model.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle solution for the intraperitoneal administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation A: DMSO and Corn Oil (Recommended based on cited study)
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 0.15 mg/mL (for a 10 mL/kg injection volume), create a 1.5 mg/mL stock in DMSO.
-
In a sterile tube, add 9 parts of sterile corn oil.
-
Add 1 part of the this compound DMSO stock solution to the corn oil.[7]
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.[8]
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[5] The mixed solution should be used immediately for optimal results.[8]
Formulation B: Aqueous Solution with Co-solvents
This formulation can be an alternative if an aqueous-based vehicle is preferred.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add each subsequent solvent one by one, ensuring the solution is clear after each addition. The final concentration of components should be:
-
Vortex thoroughly to ensure complete mixing. This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[1][5]
Protocol 2: In Vivo Administration in a Myocardial Ischemia/Reperfusion (I/R) Model
This protocol outlines the administration of this compound in a mouse model of myocardial I/R injury, as described in the literature.[5][7]
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure (I/R):
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
After 30 minutes of ischemia, release the suture to allow for reperfusion of the myocardium.[7]
-
Close the chest cavity and allow the animal to recover.
-
-
This compound Administration:
-
Administer a 1.5 mg/kg dose of the prepared this compound formulation via intraperitoneal (i.p.) injection.[5][7]
-
The dosing regimen consists of four injections administered at specific time points before and during the I/R procedure.[5][7] While the exact timing of the four doses is not specified in the search abstracts, a typical protective regimen would involve doses prior to ischemia, immediately before reperfusion, and during the reperfusion period.
-
-
Post-operative Care and Monitoring:
-
Monitor the animals closely during recovery from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.
-
Allow for a 24-hour reperfusion period.[7]
-
-
Endpoint Analysis:
-
After 24 hours of reperfusion, euthanize the mice.
-
Harvest the hearts and process the tissue (e.g., ventricular tissue) for downstream analysis, such as Western blotting for autophagic markers (LC3-II, p62) to assess autophagic flux.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
Application Note: (1S,2S)-ML-SI3 Solubility and Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2S)-ML-SI3 is the trans-isomer of ML-SI3 and a modulator of Transient Receptor Potential Mucolipin (TRPML) channels. It functions as an activator of TRPML2 and TRPML3, and a potent inhibitor of TRPML1.[1][2] Accurate preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays and in vivo studies. This document provides detailed protocols for dissolving this compound and preparing stable stock solutions for research applications.
Physicochemical Properties
-
Molecular Formula: C₂₃H₃₁N₃O₃S[2]
-
Molecular Weight: 429.58 g/mol [2]
-
Appearance: White to off-white solid powder.[3]
Solubility Data
This compound exhibits varying solubility depending on the solvent and formulation. The following tables summarize its solubility for in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration | Remarks |
| DMSO | ≥100 mg/mL (≥232.79 mM) | Ultrasonic treatment may be required to achieve complete dissolution.[2][4] |
| DMSO | ~50 mg/mL (~116.39 mM) | - |
| DMSO | 2 mg/mL | Results in a clear solution. |
| Ethanol | 2 mg/mL | - |
| Water | Insoluble | - |
Table 2: In Vivo Formulation Solubility
| Formulation Components | Achievable Concentration | Remarks |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.82 mM) | Solvents should be added sequentially. The resulting solution is clear.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.82 mM) | The resulting solution is clear.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.82 mM) | The resulting solution is clear.[1][2][3] |
Protocols
Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 42.96 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[2][4] Visually inspect for any remaining particulate matter.
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Protect from light.[2]
Preparation of an In Vivo Formulation
This protocol describes the preparation of a this compound formulation suitable for administration in animal models. The following example uses a combination of DMSO, PEG300, Tween-80, and saline.
Materials:
-
High-concentration this compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dilution: In a sterile tube, add 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is homogeneous.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until a clear, uniform solution is achieved.
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution to ensure it is well-mixed. This results in a final concentration of 2.5 mg/mL.[1]
-
Use: It is recommended to use freshly prepared in vivo formulations for optimal results.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][6]
Visualized Workflow
Caption: Workflow for preparing in vitro and in vivo solutions of this compound.
References
Application Notes and Protocols: (1S,2S)-ML-SI3 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-ML-SI3 is a stereoisomer of the TRPML channel modulator ML-SI3. It exhibits distinct activities on the three members of the TRPML (Transient Receptor Potential Mucolipin) subfamily of non-selective cation channels.[1] Specifically, this compound acts as an activator of TRPML2 and TRPML3, while potently inhibiting TRPML1.[1] This unique pharmacological profile makes it a valuable tool for dissecting the individual roles of TRPML channel isoforms in various cellular processes.
TRPML channels are primarily localized to the membranes of late endosomes and lysosomes, where they play a crucial role in regulating lysosomal calcium homeostasis, vesicle trafficking, and autophagy.[2][3] Dysregulation of TRPML channel function has been implicated in several human diseases, including the neurodegenerative lysosomal storage disorder mucolipidosis type IV (MLIV), which is caused by loss-of-function mutations in the MCOLN1 gene encoding TRPML1.[2][4]
These application notes provide a summary of the in vitro activities of this compound, detailed protocols for its use in key cellular assays, and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and its related stereoisomers on the three TRPML channel isoforms. This data has been compiled from multiple independent experiments.
Table 1: In Vitro Activity of this compound on TRPML Channels
| Compound | Target | Activity | EC50 (µM) | IC50 (µM) |
| This compound | TRPML1 | Inhibitor | - | 5.9 ± 1.7 |
| TRPML2 | Activator | 2.7 ± 1.4 | - | |
| TRPML3 | Activator | 10.8 ± 0.5 | - |
Data represents mean values ± SD from at least three independent experiments.[1]
Table 2: Comparative In Vitro Activity of ML-SI3 Stereoisomers
| Compound | Target | Activity | EC50 for activation (µM) | IC50 for inhibition (µM) |
| This compound | TRPML1 | Inhibitor | - | 5.9 ± 1.7 |
| TRPML2 | Activator | 2.7 ± 1.4 | - | |
| TRPML3 | Activator | 10.8 ± 0.5 | - | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | - | 1.6 ± 0.7 |
| TRPML2 | Inhibitor | - | 2.3 ± 1.1 | |
| TRPML3 | Inhibitor | - | 12.5 ± 7.6 | |
| (rel)-ML-SI3 | TRPML1 | Inhibitor | - | 3.1 ± 1.5 |
| TRPML2 | Activator | 3.3 ± 1.5 | - | |
| TRPML3 | Inhibitor | - | 28.5 ± 15.9 | |
| (cis)-ML-SI3 | TRPML1 | Inhibitor | - | 18.5 ± 1.9 |
| TRPML2 | Activator | 9.4 ± 2.7 | - | |
| TRPML3 | Activator | 29.0 ± 4.1 | - |
Data represents mean values ± SD from at least three independent experiments.[4]
Signaling Pathways
This compound, through its inhibitory effect on TRPML1, can modulate downstream signaling pathways regulated by lysosomal calcium release. One of the most significant of these is the autophagy pathway.
TRPML1-Mediated Regulation of Autophagy
TRPML1-mediated Ca2+ efflux from the lysosome is a critical step in the induction and progression of autophagy.[5] Inhibition of TRPML1 by this compound is expected to block these downstream effects. The signaling cascade involves:
-
Lysosomal Calcium Release: Activation of TRPML1 leads to the release of Ca2+ from the lysosome into the cytosol.
-
Activation of Downstream Kinases: The localized increase in cytosolic Ca2+ activates Calcium/Calmodulin-dependent protein kinase kinase beta (CaMKKβ).
-
Induction of Autophagosome Biogenesis: Activated CaMKKβ, in turn, activates AMP-activated protein kinase (AMPK), which then phosphorylates and activates ULK1 and the VPS34 complex. The VPS34 complex generates phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of the autophagosome.[1][6]
-
TFEB Nuclear Translocation: TRPML1-mediated calcium release also leads to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[1]
By inhibiting TRPML1, this compound can be used to investigate the role of this specific pathway in various cellular contexts.
Experimental Protocols
Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[1][7]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving 4.30 mg of this compound (MW: 429.58 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[1]
-
Protocol 1: In Vitro Calcium Imaging Assay
This protocol describes how to measure the effect of this compound on TRPML1-mediated lysosomal calcium release using a fluorescent calcium indicator.
-
Materials:
-
Cells expressing the target TRPML channel (e.g., HEK293 cells overexpressing TRPML1)
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer
-
TRPML1 agonist (e.g., ML-SA1)
-
This compound stock solution
-
Fluorescence microscope with live-cell imaging capabilities
-
-
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire a baseline fluorescence signal.
-
Add this compound at the desired final concentration (e.g., 1-10 µM) and incubate for 5-15 minutes.
-
Add a TRPML1 agonist (e.g., 10 µM ML-SA1) to stimulate calcium release.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to determine the calcium response (ΔF/F0).
-
Compare the agonist-induced calcium response in the presence and absence of this compound to determine the inhibitory effect.
-
-
Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II
This protocol measures the effect of this compound on autophagic flux by monitoring the levels of LC3-II, a marker for autophagosomes.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound stock solution
-
Lysosomal protease inhibitors (e.g., bafilomycin A1, chloroquine, or a cocktail of E64d and pepstatin A)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against LC3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 2-6 hours) under normal or starvation conditions.
-
Include control groups: untreated cells, cells treated with an autophagy inducer (e.g., starvation), and cells treated with an autophagy inhibitor (e.g., bafilomycin A1).
-
To measure autophagic flux, treat a parallel set of cells with both this compound and a lysosomal protease inhibitor for the last 2-4 hours of the treatment period. The accumulation of LC3-II in the presence of the inhibitor is indicative of the autophagic flux.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II levels to the loading control.
-
Compare the LC3-II levels between the different treatment groups to assess the effect of this compound on autophagic flux. A blockage in autophagy by this compound would be indicated by a decrease in the accumulation of LC3-II in the presence of lysosomal inhibitors.
-
-
Disclaimer
This product is for research use only and is not intended for use in diagnostic procedures or in humans. The information provided is for guidance only and may need to be optimized for your specific experimental conditions.
References
- 1. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPML1: The Ca(2+)retaker of the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]
- 7. immunomart.org [immunomart.org]
Application Notes and Protocols for (1S,2S)-ML-SI3 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-ML-SI3 is a stereoisomer of the broader TRPML channel modulator, ML-SI3. This compound exhibits a distinct pharmacological profile, acting as an antagonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel while concurrently activating TRPML2 and TRPML3 channels.[1][2] This dual activity makes this compound a valuable pharmacological tool for dissecting the individual contributions of TRPML channel isoforms in various physiological and pathophysiological processes. These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its effects on TRPML channels.
Mechanism of Action
This compound modulates the activity of TRPML channels by direct interaction. In the case of TRPML1, it acts as an inhibitor by binding to a hydrophobic cavity formed by the S5 and S6 transmembrane segments and the first pore helix (PH1).[3][4] This is the same binding pocket utilized by the synthetic agonist ML-SA1, and this compound competitively blocks channel activation by this agonist.[3][4] Interestingly, its inhibitory action does not affect the activation of TRPML1 by the endogenous agonist PI(3,5)P2.[3][4] For TRPML2 and TRPML3, this compound acts as an activator, though the precise binding site and mechanism of activation are less characterized.[1][2]
Quantitative Data Summary
The following table summarizes the reported potency of this compound on the different TRPML channel isoforms.
| Target | Effect | Reported Potency |
| TRPML1 | Inhibition | IC50: 5.9 µM[1] |
| TRPML2 | Activation | EC50: 2.7 µM[1] |
| TRPML3 | Activation | EC50: 10.8 µM[1] |
Signaling Pathway and Experimental Workflow
To visually represent the interaction of this compound with TRPML channels and the general workflow for its application in patch clamp experiments, the following diagrams are provided.
Caption: Interaction of this compound with TRPML channel isoforms.
References
Probing TRPML2 and TRPML3 Channels with (1S,2S)-ML-SI3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the activation of Transient Receptor Potential Mucolipin 2 (TRPML2) and 3 (TRPML3) channels using the specific agonist, (1S,2S)-ML-SI3. This compound serves as a valuable tool for elucidating the physiological roles of these channels in various cellular processes.
This compound is a potent and specific activator of TRPML2 and TRPML3 channels.[1] It is a trans-isomer of ML-SI3 and exhibits a dual activity profile, also acting as an inhibitor of TRPML1.[1] This unique characteristic allows for the targeted investigation of TRPML2 and TRPML3-mediated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on human TRPML channels. This data is crucial for designing experiments and interpreting results.
| Target Channel | Activity | EC50 / IC50 (µM) | Reference |
| TRPML2 | Activator | 2.7 | [1] |
| TRPML3 | Activator | 10.8 | [1] |
| TRPML1 | Inhibitor | 5.9 | [1] |
Signaling Pathways and Cellular Functions
Activation of TRPML2 and TRPML3 channels by this compound triggers downstream signaling cascades involved in vital cellular functions.
TRPML2 is predominantly expressed in immune cells and plays a crucial role in the innate immune response.[2] Its activation has been linked to the regulation of chemokine release, such as CCL2, from macrophages, thereby influencing immune cell migration and inflammation.[2]
TRPML3 activation is implicated in the regulation of autophagy, a fundamental cellular process for degrading and recycling cellular components.[3][4][5] TRPML3-mediated calcium release from endosomes and lysosomes is a critical step in the formation of autophagosomes.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study TRPML2 and TRPML3 activation by this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure ion channel currents in cells expressing TRPML2 or TRPML3 upon application of this compound.
Materials:
-
HEK293 cells
-
TRPML2 or TRPML3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
24 hours before the experiment, transfect cells with the TRPML2 or TRPML3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Plate transfected cells onto glass coverslips.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Fill the pipette with the intracellular solution.
-
-
Recording:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.
-
Using the micromanipulator, approach a fluorescently labeled cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply this compound at the desired concentration (e.g., 10 µM) via the perfusion system.
-
Record the resulting current changes. A voltage ramp or step protocol can be used to determine the current-voltage relationship.
-
-
Data Analysis:
-
Analyze the recorded currents using appropriate software to determine the amplitude and characteristics of the this compound-evoked currents.
-
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to TRPML2/3 activation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells transfected with TRPML2 or TRPML3
-
Glass-bottom dishes or coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
This compound stock solution
-
Fluorescence microscope with 340 nm and 380 nm excitation filters and an emission filter around 510 nm.
Procedure:
-
Cell Preparation:
-
Plate transfected HEK293 cells on glass-bottom dishes or coverslips 24-48 hours before the experiment.
-
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add this compound to the desired final concentration.
-
Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
Plot the 340/380 nm ratio as a function of time to visualize the calcium response. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Protocol 3: Chemokine Release Assay (for TRPML2)
This assay measures the release of chemokines, such as CCL2, from immune cells (e.g., macrophages) following TRPML2 activation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
This compound
-
CCL2 ELISA kit
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Plate macrophages in a 96-well plate and culture overnight.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
ELISA:
-
Perform a CCL2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the concentration of CCL2 in each sample based on the standard curve.
-
Compare the amount of CCL2 released from this compound-treated cells to that from control cells.
-
Protocol 4: Autophagy Flux Assay (for TRPML3)
This protocol assesses the effect of TRPML3 activation on the progression of autophagy (autophagic flux) by monitoring the levels of the autophagy marker LC3-II.
Materials:
-
Cells expressing TRPML3 (e.g., transfected HEK293 cells)
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Antibodies: anti-LC3, anti-GAPDH (or other loading control)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a defined period. The lysosomal inhibitor is used to block the degradation of LC3-II in lysosomes, allowing for the measurement of its accumulation.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein extracts.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon treatment with this compound indicates an induction of autophagy.
-
By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively employ this compound as a powerful tool to investigate the multifaceted roles of TRPML2 and TRPML3 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. The intracellular Ca2+ channel TRPML3 is a PI3P effector that regulates autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPML3/BK complex promotes autophagy and bacterial clearance by providing a positive feedback regulation of mTOR via PI3P - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting TRPML1 Function with (1S,2S)-ML-SI3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located on the membrane of late endosomes and lysosomes. It plays a significant role in various cellular processes, including lysosomal calcium homeostasis, autophagy, and vesicular trafficking.[1][2] Dysregulation of TRPML1 function has been implicated in several diseases, making it an important therapeutic target. (1S,2S)-ML-SI3, a specific stereoisomer of ML-SI3, has emerged as a potent inhibitor of TRPML1, providing a valuable tool for studying its physiological roles and for potential therapeutic development.[3][4] These application notes provide detailed protocols and data for utilizing this compound as a TRPML1 inhibitor in research settings.
Mechanism of Action
This compound acts as an antagonist of the TRPML1 channel.[3] Structural studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel pore, the same site occupied by the synthetic agonist ML-SA1.[5][6] By binding to this site, this compound competitively blocks the activation of the channel by agonists like ML-SA1, thereby preventing the efflux of calcium from lysosomes.[5][6] It is important to note that while this compound effectively inhibits agonist-induced TRPML1 activity, it does not appear to block the channel's activation by the endogenous lipid agonist PI(3,5)P2.[5][6]
Quantitative Data
The following tables summarize the inhibitory and activatory concentrations of this compound and its related isomers on the three TRPML channel isoforms. This data is critical for designing experiments with appropriate concentrations and for understanding the compound's selectivity.
Table 1: Inhibitory Activity (IC50) of ML-SI3 Isomers on TRPML Channels
| Compound | TRPML1 IC50 (µM) | TRPML2 IC50 (µM) | TRPML3 IC50 (µM) | Reference |
| This compound | 5.9 | - | - | [3] |
| (1R,2R)-ML-SI3 | 1.6 | 2.3 | 12.5 | [7][8] |
| ML-SI3 (cis/trans mix) | 4.7 | 1.7 | - | [9][10] |
| (rel)-ML-SI3 | 3.1 | - | 28.5 | [11] |
Note: A hyphen (-) indicates that the value was not reported or the compound showed no significant inhibitory effect.
Table 2: Activatory Activity (EC50) of ML-SI3 Isomers on TRPML Channels
| Compound | TRPML1 EC50 (µM) | TRPML2 EC50 (µM) | TRPML3 EC50 (µM) | Reference |
| This compound | - | 2.7 | 10.8 | [3] |
| (rel)-ML-SI3 | - | 3.3 | - | [11] |
Note: A hyphen (-) indicates that the value was not reported or the compound showed no significant activatory effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPML1 signaling pathway and a general experimental workflow for studying TRPML1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Interpreting Ambiguous Data from (1S,2S)-ML-SI3 Calcium Assays
Welcome to the technical support center for (1S,2S)-ML-SI3 calcium assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in calcium assays?
This compound is a stereoisomer of the broader ML-SI3 compound, which modulates the activity of Transient Receptor Potential Mucolipin (TRPML) channels.[1][2] It exhibits a complex pharmacological profile, acting as a potent inhibitor of the TRPML1 channel while simultaneously activating TRPML2 and TRPML3 channels.[3][4][5][6] This dual activity is critical to consider when interpreting calcium assay data, as the net effect on intracellular calcium will depend on the relative expression levels of the TRPML channel subtypes in the experimental cell line.
Q2: Which cell lines are suitable for this compound calcium assays?
Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for studying TRPML channels.[7][8][9][10][11] Wild-type HEK293 cells endogenously express low levels of TRPML1 and TRPML3.[7] For more precise studies, it is highly recommended to use HEK293 cells stably or transiently overexpressing a single TRPML subtype (TRPML1, TRPML2, or TRPML3). This allows for the deconvolution of the compound's activity on each specific channel.
Q3: What are the expected outcomes of a this compound calcium assay in different cell lines?
-
In cells expressing only TRPML1: this compound is expected to inhibit baseline or agonist-induced lysosomal calcium release, leading to a decrease in cytosolic calcium signals.
-
In cells expressing only TRPML2 or TRPML3: this compound is expected to activate these channels, causing an increase in intracellular calcium.
-
In cells endogenously expressing a mixture of TRPML channels: The observed calcium response can be complex and may appear ambiguous due to the compound's opposing effects on different TRPML subtypes.
Troubleshooting Guide
Issue 1: Observation of a Biphasic Dose-Response Curve
Question: My dose-response curve for this compound shows an initial increase in calcium signal at lower concentrations, followed by a decrease at higher concentrations. How do I interpret this?
Answer: A biphasic, or bell-shaped, dose-response curve is a plausible outcome when studying this compound in cells expressing multiple TRPML subtypes.[12][13][14] This phenomenon can be attributed to the compound's dual activity:
-
Ascending Phase (Low Concentrations): At lower concentrations, the activation of TRPML2 and TRPML3, which have a lower EC50 for activation by this compound, may dominate. This leads to an increase in intracellular calcium.
-
Descending Phase (High Concentrations): As the concentration of this compound increases, the inhibitory effect on TRPML1 (with a higher IC50) becomes more prominent, counteracting and eventually overriding the activation of TRPML2 and TRPML3. This results in a net decrease in the calcium signal.
Troubleshooting Steps:
-
Characterize TRPML Expression: Perform qPCR or Western blotting to determine the relative expression levels of TRPML1, TRPML2, and TRPML3 in your cell line.
-
Use Single-Subtype Expression Systems: To dissect the compound's activity, perform the assay in cell lines individually overexpressing each TRPML subtype.
-
Kinetic Analysis: Analyze the time course of the calcium signal at different concentrations. The kinetics of activation and inhibition may differ, providing further insight.
Issue 2: High Background Fluorescence
Question: My baseline fluorescence in the calcium assay is very high, making it difficult to detect a signal change upon adding this compound. What could be the cause?
Answer: High background fluorescence can obscure the signal and is a common issue in calcium assays. Potential causes include:
-
Incomplete Dye Hydrolysis: The acetoxymethyl (AM) ester form of calcium dyes like Fluo-4 is not fluorescent. Incomplete cleavage by intracellular esterases can lead to compartmentalization and high background.
-
Dye Extrusion: Cells can actively pump out the hydrolyzed dye, leading to its accumulation in the extracellular medium.
-
Cell Health: Unhealthy or dying cells have compromised membrane integrity, leading to higher basal intracellular calcium levels.
-
Autofluorescence: Some cellular components can naturally fluoresce at the excitation and emission wavelengths of the calcium dye.
Troubleshooting Steps:
-
Optimize Dye Loading:
-
Use Probenecid: Include probenecid (an anion exchange inhibitor) in the loading and assay buffers to prevent dye extrusion.[15][16]
-
Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure a healthy cell population.
-
Wash Cells Thoroughly: After dye loading, wash the cells 2-3 times with assay buffer to remove extracellular dye.[17]
-
Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence. Use a phenol red-free medium for the assay.
Issue 3: No Response or Weak Signal
Question: I am not observing any change in calcium levels after applying this compound. What are the possible reasons?
Answer: A lack of response can be due to several factors related to the compound, the cells, or the assay conditions.
-
Low TRPML Channel Expression: The endogenous expression of TRPML channels in your cell line may be too low to elicit a detectable calcium signal.
-
Compound Inactivity: The compound may have degraded or precipitated out of solution.
-
Suboptimal Assay Conditions: Issues with the calcium dye, buffer composition, or instrumentation can lead to a weak or absent signal.
-
Cellular Context: The specific cellular environment, including the presence of endogenous modulators, might influence the channel's responsiveness.
Troubleshooting Steps:
-
Confirm TRPML Expression: Use a positive control known to modulate TRPML channels (e.g., ML-SA1 for TRPML1 activation) to confirm functional channel expression. If necessary, use a cell line with confirmed high expression of the target TRPML subtype.
-
Check Compound Integrity: Prepare fresh solutions of this compound. Ensure it is fully dissolved. Sonication may aid dissolution.
-
Validate Assay Performance:
-
Use a positive control for calcium influx, such as ionomycin or ATP, to confirm that the cells are healthy and the dye is responsive.
-
Ensure your assay buffer contains an appropriate concentration of calcium.
-
-
Optimize Instrumentation Settings: Adjust the gain and exposure settings on your fluorescence plate reader or microscope to maximize signal detection.
Data Presentation
Table 1: Pharmacological Profile of this compound on Human TRPML Channels
| Channel | Effect | Potency | Reference |
| TRPML1 | Inhibition | IC50 = 5.9 µM | [3][4][5][6] |
| TRPML2 | Activation | EC50 = 2.7 µM | [3][4][5][6] |
| TRPML3 | Activation | EC50 = 10.8 µM | [3][4][5][6] |
Experimental Protocols
Detailed Protocol for Calcium Flux Assay in HEK293 Cells Overexpressing a TRPML Subtype
This protocol is adapted for a 96-well plate format and uses Fluo-4 AM, a common calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPML1, TRPML2, or TRPML3
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM, cell permeant
-
Anhydrous DMSO
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Positive and negative controls (e.g., Ionomycin, appropriate buffer)
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a loading buffer consisting of HBSS with 2.5 mM probenecid.
-
On the day of the assay, prepare the final Fluo-4 AM loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in the loading buffer. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, aspirate the loading solution and wash the cells twice with HBSS containing probenecid.
-
Add 100 µL of HBSS with probenecid to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Prepare serial dilutions of this compound in HBSS with probenecid at 2x the final desired concentration.
-
Use a fluorescence plate reader (e.g., FlexStation or similar) equipped with an automated liquid handling system.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Add 100 µL of the 2x this compound solution to the corresponding wells.
-
Continue recording the fluorescence signal for at least 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
Plot the peak F/F0 value against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve using a suitable pharmacological model (e.g., four-parameter logistic equation) to determine EC50 or IC50 values.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of TRPML1 by this compound blocks lysosomal Ca²⁺ efflux.
Caption: Activation of TRPML2/3 by this compound promotes endo-lysosomal Ca²⁺ efflux.
Caption: Logical flow explaining the biphasic calcium response to this compound.
References
- 1. ML-SI3 - Wikipedia [en.wikipedia.org]
- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.org [immunomart.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal Localization of TRPML3 Depends on TRPML2 and the Mucolipidosis-associated Protein TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Selective Agonists of the Transient Receptor Potential Channels 3 (TRPML3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 11. The Molecular Mechanism of PDE1 Regulation | MDPI [mdpi.com]
- 12. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 13. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. hellobio.com [hellobio.com]
- 17. apexbt.com [apexbt.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of (1S,2S)-ML-SI3 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the potential cytotoxic effects of (1S,2S)-ML-SI3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (+)-trans-isomer of ML-SI3. It is a potent inhibitor of the lysosomal cation channel TRPML1 (Transient Receptor Potential Mucolipin 1) with a reported IC50 of approximately 5.9 μM.[1] It also functions as an activator of TRPML2 and TRPML3.[1] By inhibiting TRPML1, this compound blocks the efflux of Ca2+ from lysosomes, which can disrupt cellular processes such as autophagy and endocytosis.
Q2: Why am I observing cytotoxicity in my cell culture after treatment with this compound?
The cytotoxicity of this compound is often linked to its mechanism of action. Inhibition of TRPML1 can lead to lysosomal dysfunction and trigger downstream cell death pathways. The two primary mechanisms of cell death associated with TRPML1 inhibition are:
-
Apoptosis: Disruption of lysosomal function and autophagic flux can lead to cellular stress and the activation of caspase-dependent apoptosis.
-
Ferroptosis: Inhibition of TRPML1 has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
The extent of cytotoxicity can be cell-type dependent.
Q3: What is the recommended starting concentration for this compound in cell culture?
A starting point for concentration can be guided by the IC50 value for TRPML1 inhibition, which is approximately 5.9 μM.[1] However, the optimal concentration is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.[2][3][4]
Q4: How should I prepare and store this compound?
This compound is typically soluble in DMSO.[1] For in vitro experiments, stock solutions are usually prepared in DMSO. To prepare a working solution, the DMSO stock can be further diluted in cell culture medium. It is important to note that high concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.[5] For storage, follow the manufacturer's recommendations, which generally advise storing the solid compound and stock solutions at -20°C or -80°C.[6]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity observed with this compound treatment.
Issue: High levels of cell death observed after treatment.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing this compound cytotoxicity.
Step 1: Confirm and Quantify Cytotoxicity
-
Action: Perform a quantitative cell viability assay to confirm the visual observation of cell death.
-
Recommended Assays:
Step 2: Optimize the Concentration
-
Action: Perform a dose-response experiment to determine the IC50 value in your specific cell line and identify a sub-lethal concentration for your experiments.
-
Protocol:
-
Plate cells at a consistent density.
-
Treat cells with a range of this compound concentrations (e.g., a serial dilution from 100 µM down to 0.1 µM).
-
Incubate for a fixed period (e.g., 24 or 48 hours).
-
Perform a cell viability assay.
-
Plot the results to determine the IC50.
-
Step 3: Evaluate the Duration of Treatment
-
Action: Conduct a time-course experiment to understand the kinetics of cytotoxicity.
-
Protocol:
-
Treat cells with a fixed, potentially problematic concentration of this compound.
-
Measure cell viability at different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
This will help determine if a shorter incubation time can achieve the desired biological effect without causing excessive cell death.
-
Step 4: Assess Solvent Toxicity
-
Action: Ensure that the solvent used to dissolve this compound (typically DMSO) is not contributing to the observed cytotoxicity.
-
Protocol:
-
Treat cells with the same volume of the vehicle (e.g., DMSO) used in your highest drug concentration.
-
Compare the viability of vehicle-treated cells to untreated controls. The final DMSO concentration in the culture medium should ideally not exceed 0.5%.[5]
-
Step 5: Consider Cell Culture Conditions
-
Serum Starvation: Serum starving cells before drug treatment can sometimes increase their sensitivity to cytotoxic agents.[10] If your protocol involves serum starvation, consider its impact.
-
Cell Density: The initial seeding density of cells can influence their susceptibility to drugs. Ensure consistent plating densities across experiments.[4]
Step 6: Investigate the Mechanism of Cell Death
Understanding how the cells are dying can provide clues for mitigation.
-
Apoptosis:
-
Ferroptosis:
Signaling Pathway Implicated in this compound Induced Cytotoxicity:
Caption: Potential signaling pathways leading to cytotoxicity by this compound.
Step 7: Implement Mitigation Strategies
-
Reduce Concentration and/or Treatment Duration: Based on your optimization experiments, use the lowest effective concentration for the shortest necessary time.
-
Co-treatment with Inhibitors:
-
Change Cell Culture Conditions: If applicable, avoid serum starvation or adjust cell seeding density.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for TRPML1 | 5.9 µM | [1] |
| This compound EC50 for TRPML2 | 2.7 µM | [1] |
| This compound EC50 for TRPML3 | 10.8 µM | [1] |
| Recommended Final DMSO Concentration | < 0.5% | [5] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add various concentrations of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8][19]
Caspase-3 Activity Assay (Fluorometric) Protocol
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial kit.
-
Lysate Incubation: Incubate the cell lysates with a caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) in a reaction buffer.
-
Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for DEVD-AFC). The increase in fluorescence is proportional to the caspase-3 activity.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays (MTT, trypan blue assay, and crystal violet assay) [bio-protocol.org]
- 10. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Ferroptosis Inducers and Inhibitors on Cell Proliferation in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abmole.com [abmole.com]
- 19. texaschildrens.org [texaschildrens.org]
why is (1S,2S)-ML-SI3 not fully inhibiting ML-SA1 response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TRPML channel modulators, specifically addressing the incomplete inhibition of the ML-SA1 response by (1S,2S)-ML-SI3.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not fully inhibiting the Ca2+ release induced by ML-SA1 in my experiments?
A1: The lack of complete inhibition of the ML-SA1 response by this compound is a multifaceted issue that can arise from the specific pharmacology of these compounds and the biological context of your experimental system. Here are the primary reasons you may be observing a partial or incomplete inhibition:
-
Opposing Activity on TRPML Subtypes: While this compound is a potent inhibitor of the TRPML1 channel, it paradoxically acts as an activator of TRPML2 and TRPML3 channels.[1][2] ML-SA1, on the other hand, is an agonist for all three TRPML subtypes (TRPML1, TRPML2, and TRPML3).[3][4] Therefore, the net effect on lysosomal Ca2+ release in a given cell type will depend on the relative expression levels of the different TRPML channel isoforms. If your cells express significant levels of TRPML2 and/or TRPML3, the activating effect of this compound on these channels can counteract its inhibitory effect on TRPML1, leading to an incomplete blockade of the overall ML-SA1-induced Ca2+ response.
-
Competitive Binding Dynamics: this compound acts as a competitive inhibitor of ML-SA1 at the TRPML1 channel.[5][6] This means that both compounds vie for the same binding site within a hydrophobic cavity of the channel. The degree of inhibition is therefore dependent on the relative concentrations of the agonist (ML-SA1) and the antagonist (this compound) and their respective binding affinities. If the concentration of ML-SA1 is sufficiently high, it can outcompete this compound for binding to TRPML1, resulting in a diminished inhibitory effect.
-
Bypass of Inhibition by the Endogenous Agonist PI(3,5)P2: The TRPML1 channel is endogenously activated by the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[6] Crucially, this compound does not inhibit the activation of TRPML1 by PI(3,5)P2.[2][5][6] Furthermore, the effects of ML-SA1 and PI(3,5)P2 on TRPML1 activation can be synergistic.[7] Therefore, even in the presence of saturating concentrations of this compound, basal or stimulated levels of endogenous PI(3,5)P2 can still activate TRPML1, leading to a persistent Ca2+ release that is not blocked by the synthetic inhibitor. The ML-SA1 in your experiment may be potentiating this PI(3,5)P2-mediated activation.
-
Stereoisomer Specificity: The inhibitory and activating properties of ML-SI3 are highly dependent on its stereochemistry. The (1S,2S)-trans-isomer is an inhibitor of TRPML1 but an activator of TRPML2 and TRPML3. In contrast, the (1R,2R)-trans-isomer is a more potent inhibitor of TRPML1 and TRPML2.[2] If the ML-SI3 used is a racemic mixture, the presence of the (1S,2S) enantiomer could contribute to the observed partial response.
Troubleshooting Guides
Issue: Incomplete inhibition of ML-SA1-induced Ca2+ flux by this compound.
Initial Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure that you are using the correct and pure stereoisomer, this compound. Contamination with other isomers or impurities could lead to unexpected results.
-
Optimize Inhibitor Concentration and Pre-incubation Time:
-
Perform a dose-response curve with this compound to determine its IC50 in your specific cell system.
-
Increase the pre-incubation time with this compound before adding ML-SA1 to ensure it has reached its binding equilibrium.
-
Advanced Troubleshooting:
If the issue persists, consider the following experimental approaches to dissect the underlying mechanism:
-
Characterize TRPML Subtype Expression:
-
Use qPCR or Western blotting to determine the relative mRNA and protein expression levels of TRPML1, TRPML2, and TRPML3 in your cell model. This will help you to understand the potential contribution of each subtype to the overall Ca2+ response.
-
-
Utilize a TRPML1-Knockout Cell Line:
-
If available, perform your experiments in a TRPML1-knockout or knockdown cell line. In these cells, any residual Ca2+ release in response to ML-SA1 and this compound would likely be mediated by TRPML2 and/or TRPML3.
-
-
Investigate the Role of PI(3,5)P2:
-
To test the involvement of PI(3,5)P2, you can pharmacologically inhibit its synthesis using inhibitors of PIKfyve, the kinase responsible for producing PI(3,5)P2. A reduction in the uninhibited portion of the ML-SA1 response in the presence of a PIKfyve inhibitor would suggest a role for PI(3,5)P2 in the observed phenomenon.
-
Data Presentation
Table 1: Pharmacological Activities of ML-SA1 and this compound on TRPML Channel Subtypes
| Compound | TRPML1 | TRPML2 | TRPML3 |
| ML-SA1 | Agonist | Agonist | Agonist |
| This compound | Inhibitor (IC50 = 5.9 µM)[1] | Activator (EC50 = 2.7 µM)[1] | Activator (EC50 = 10.8 µM)[1] |
Experimental Protocols
Protocol 1: Assessment of TRPML-Mediated Lysosomal Ca2+ Release using a Fluorescent Indicator
This protocol describes a general method for measuring changes in cytosolic Ca2+ originating from lysosomes in response to TRPML channel modulators.
-
Cell Preparation:
-
Plate your cells of interest on a glass-bottom dish suitable for fluorescence microscopy.
-
Allow the cells to adhere and reach the desired confluency.
-
-
Dye Loading:
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye.
-
-
Baseline Measurement:
-
Acquire a stable baseline fluorescence signal for 2-5 minutes.
-
-
Inhibitor Pre-incubation:
-
Add the desired concentration of this compound to the cells and incubate for 5-15 minutes. Continue recording the fluorescence signal.
-
-
Agonist Application:
-
Add ML-SA1 to the cells and record the resulting change in fluorescence intensity, which corresponds to an increase in cytosolic Ca2+.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (e.g., peak fluorescence minus baseline) to determine the magnitude of the Ca2+ response.
-
Compare the response to ML-SA1 in the presence and absence of this compound to calculate the degree of inhibition.
-
Visualizations
Figure 1. A diagram illustrating the complex interactions of ML-SA1 and this compound with different TRPML channel subtypes.
Figure 2. A logical workflow for troubleshooting the incomplete inhibition of the ML-SA1 response by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ML-SA1 - Wikipedia [en.wikipedia.org]
- 4. ML SA1 | TRPML Channels | Tocris Bioscience [tocris.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with variability in (1S,2S)-ML-SI3 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes using (1S,2S)-ML-SI3. It is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (+)-trans-isomer of the compound ML-SI3. It is a modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1][2] Specifically, it acts as a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[2][3] This dual activity is a critical factor to consider in experimental design and data interpretation.
Q2: What is the difference between this compound and (1R,2R)-ML-SI3?
A2: this compound and (1R,2R)-ML-SI3 are enantiomers, meaning they are mirror images of each other. Their biological activity differs significantly. While this compound inhibits TRPML1 and activates TRPML2/3, the (1R,2R)-ML-SI3 enantiomer is a potent inhibitor of all three TRPML isoforms (TRPML1, TRPML2, and TRPML3).[3][4][5] Using a racemic mixture or an incorrect stereoisomer will lead to confounding results.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months. Always protect the compound and its solutions from light.
Q4: I am observing no effect or a weaker than expected effect of this compound in my experiments. What are the possible reasons?
A4: Several factors could contribute to a lack of effect:
-
Incorrect Stereoisomer: Ensure you are using the (1S,2S) enantiomer and not the (1R,2R) enantiomer or a racemic mixture, as their activities differ.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh working solutions for each experiment.
-
Low TRPML Channel Expression: The cell line you are using may have low or negligible expression of the target TRPML channels. Verify channel expression using techniques like qPCR or Western blotting.
-
Suboptimal Assay Conditions: Factors such as pH, temperature, and the presence of interfering substances in the assay buffer can affect the activity of this compound.
-
Cell Passage Number: High-passage number cell lines can exhibit altered gene expression and phenotypes, potentially affecting TRPML channel expression and function.[6][7][8][9]
Q5: My results with this compound are inconsistent between experiments. What could be the cause of this variability?
A5: Inconsistent results are a common challenge and can arise from:
-
Stereoisomer Purity: The most critical factor is the stereochemical purity of your this compound. Contamination with the (1R,2R) enantiomer will alter the observed biological activity.
-
Solubility Issues: this compound has limited aqueous solubility. Ensure complete dissolution in DMSO before preparing working solutions. Precipitation of the compound will lead to inaccurate concentrations.
-
Cell Health and Density: Variations in cell health, confluency, and passage number can significantly impact experimental outcomes.[6][7][8] Maintain consistent cell culture practices.
-
Assay-Specific Variability: For calcium imaging assays, variations in dye loading, incubation times, and baseline fluorescence can introduce variability. For patch-clamp experiments, seal quality and whole-cell access are critical.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of TRPML2 or TRPML3
| Symptom | Possible Cause | Troubleshooting Step |
| Instead of activation, you observe inhibition of TRPML2 or TRPML3 activity. | Contamination with the (1R,2R)-ML-SI3 enantiomer. | 1. Verify the stereochemical purity of your this compound compound with the supplier. 2. If possible, perform chiral chromatography to confirm the enantiomeric excess. 3. Purchase the compound from a reputable supplier with clear specifications on stereoisomer purity. |
| Off-target effects. | 1. Test the effect of this compound in a cell line known to lack TRPML2 and TRPML3 expression to identify potential off-target effects. 2. Perform a literature search for known off-target activities of ML-SI3 analogs. |
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio in Calcium Imaging Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High baseline fluorescence and small changes upon compound addition. | Incomplete removal of extracellular dye or suboptimal dye loading. | 1. Ensure thorough washing of cells after dye loading to remove extracellular dye. 2. Optimize dye concentration and incubation time for your specific cell line. 3. Use a calcium-free buffer for the initial baseline reading to ensure the signal is from intracellular calcium. |
| Autofluorescence of the compound or cells. | 1. Measure the fluorescence of this compound in your assay buffer without cells to check for intrinsic fluorescence. 2. Image unstained cells to determine the level of cellular autofluorescence. | |
| Low TRPML channel expression. | 1. Confirm the expression of the target TRPML channels in your cell line using qPCR or Western blotting. 2. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. |
Issue 3: Difficulty Obtaining Consistent IC50/EC50 Values
| Symptom | Possible Cause | Troubleshooting Step |
| IC50 or EC50 values vary significantly between experimental repeats. | Inaccurate serial dilutions or compound precipitation. | 1. Prepare fresh serial dilutions for each experiment. 2. Visually inspect the highest concentration wells for any signs of compound precipitation. 3. Use a solvent-resistant plate for preparing serial dilutions to avoid leaching of plastics. |
| Variability in cell density or passage number. | 1. Maintain a consistent cell seeding density for all experiments. 2. Use cells within a defined low passage number range (e.g., passages 5-15) to minimize phenotypic drift.[6][7][8][9] | |
| Inappropriate curve fitting model. | 1. Ensure you are using a suitable nonlinear regression model (e.g., four-parameter logistic) to fit your dose-response data. 2. Verify that the top and bottom plateaus of the curve are well-defined by your concentration range.[10][11] |
Quantitative Data
Table 1: In Vitro Activity of this compound and its Enantiomer (1R,2R)-ML-SI3 on TRPML Isoforms
| Compound | Target | Activity | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibition | 5.9 ± 1.7 |
| TRPML2 | Activation | 2.7 ± 1.4 | |
| TRPML3 | Activation | 10.8 ± 0.5 | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | 1.6 ± 0.7 |
| TRPML2 | Inhibition | 2.3 ± 1.1 | |
| TRPML3 | Inhibition | 12.5 ± 7.6 |
Data are presented as mean ± SD from at least three independent experiments.[12]
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for TRPML1 Inhibition
-
Cell Seeding: Plate cells expressing TRPML1 (e.g., HEK293 cells stably expressing TRPML1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a serum-free medium or HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with assay buffer (e.g., HBSS) to remove extracellular dye.
-
Compound Preparation:
-
Prepare a 2X stock solution of the TRPML1 agonist ML-SA1 (e.g., 20 µM).
-
Prepare a 2X stock solution of this compound at various concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Acquire a baseline fluorescence reading using a plate reader capable of kinetic measurements.
-
Add the this compound solution to the wells and incubate for 10-15 minutes.
-
Add the ML-SA1 solution to stimulate TRPML1 activity and immediately begin recording the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control (agonist alone).
-
Plot the normalized response against the log of the this compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Inhibition
-
Cell Preparation: Use cells with sufficient TRPML1 expression, either endogenous or from overexpression.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 5.5 MgCl2, 2 ATP-Mg, 0.1 GTP-Na; pH adjusted to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPML1 currents.
-
Perfuse the cells with the TRPML1 agonist ML-SA1 (e.g., 10 µM) to establish a stable baseline current.
-
Co-perfuse with ML-SA1 and varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Dual activity of this compound on TRPML channels.
Caption: A generalized workflow for experiments with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental data.
References
- 1. ML-SI3 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPML2 in distinct states reveals the activation and modulation principles of the TRPML family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. korambiotech.com [korambiotech.com]
- 8. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing (1S,2S)-ML-SI3 Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in fluorescence assays involving the TRPML channel modulator, (1S,2S)-ML-SI3.
This compound) is a transient receptor potential mucolipin (TRPML) channel modulator. It acts as an inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1][2][3] It is important to note that this compound is not intrinsically fluorescent. Therefore, fluorescence assays involving this compound typically rely on fluorescent indicators to measure the downstream consequences of TRPML channel modulation, such as changes in intracellular calcium concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a stereoisomer of ML-SI3 that exhibits distinct effects on the three TRPML channel isoforms. It is a potent inhibitor of TRPML1 and an activator of TRPML2 and TRPML3.[1][2][3] This differential activity makes it a valuable tool for dissecting the specific roles of these channels in cellular processes.
Q2: Since this compound is not fluorescent, how are fluorescence assays performed?
A2: Fluorescence assays with this compound indirectly measure its effect on TRPML channels by using fluorescent probes that report on downstream signaling events. The most common application is to monitor changes in intracellular calcium (Ca2+) levels using fluorescent Ca2+ indicators like Fura-2.[4] Activation of TRPML channels leads to Ca2+ influx, which can be detected as an increase in the fluorescence of the indicator.
Q3: What are the key sources of noise in my this compound fluorescence assay?
A3: Major sources of noise in fluorescence assays include:
-
High background fluorescence: This can originate from the assay medium, plasticware, or cellular autofluorescence.[5][6][7]
-
Photobleaching: The irreversible destruction of the fluorophore by excitation light, leading to a diminished signal over time.[8][9][10][11]
-
Detector noise: Electronic noise from the measurement instrument (e.g., microplate reader or microscope).[12][13]
-
Non-specific binding of fluorescent probes: The indicator may bind to cellular components or the assay vessel, contributing to background signal.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays and provides actionable solutions.
Issue 1: High Background Fluorescence
High background can mask the specific signal from your fluorescent indicator, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Include an unstained control sample to quantify the level of autofluorescence. If high, consider using a fluorescent probe with excitation/emission wavelengths in the red or far-red spectrum, as cellular autofluorescence is often lower in this range.[6][7] |
| Media and Buffer Components | Test the fluorescence of your assay buffer and media alone. Phenol red in culture media is a common source of background fluorescence; use phenol red-free media if possible.[7] |
| Assay Plate/Vessel | Use low-fluorescence plates, preferably with black walls to reduce well-to-well crosstalk. Glass-bottom plates are often superior to plastic for imaging applications.[7][14] |
| Excess Fluorescent Probe | Optimize the concentration of the fluorescent indicator. Use the lowest concentration that provides a robust signal. Ensure adequate washing steps to remove any unbound probe.[5][7] |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Step |
| Suboptimal Excitation/Emission Wavelengths | Ensure that the excitation and emission wavelengths used match the spectral properties of your fluorescent indicator in the specific assay buffer.[15] |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for the desired effect on the target TRPML channel. |
| Low TRPML Channel Expression | If using a cell line, confirm the expression of the target TRPML channel (TRPML1, 2, or 3). Overexpression of the target channel may be necessary to achieve a detectable signal. |
| Cell Health | Ensure cells are healthy and viable. Unhealthy cells can exhibit altered ion channel function and higher autofluorescence. |
Issue 3: Photobleaching
Photobleaching leads to a progressive decrease in signal intensity, which can complicate quantitative measurements.
| Potential Cause | Troubleshooting Step |
| Excessive Light Exposure | Minimize the exposure of the sample to excitation light. Reduce the intensity of the excitation light source using neutral density filters and limit the duration of exposure.[8][10][11] |
| High Excitation Light Intensity | Use the lowest possible excitation intensity that still provides a detectable signal.[8] |
| Fluorophore Instability | Select a more photostable fluorescent probe if available.[8] Consider using an anti-fade reagent in your mounting medium for fixed-cell imaging.[11] |
Experimental Protocols
Key Experiment: Measuring this compound-induced Calcium Influx
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing the TRPML channel of interest (e.g., HEK293 cells transiently or stably expressing TRPML2 or TRPML3).
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).[1]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Pluronic F-127.
-
Black-walled, clear-bottom 96-well microplate.
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2).
Methodology:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in HBSS).
-
-
Fluorescence Measurement:
-
Immediately begin measuring fluorescence using a microplate reader or microscope.
-
For Fura-2, measure the emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm.[4]
-
The ratio of the emission intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).
-
Plot the change in fluorescence ratio over time to visualize the calcium response.
-
For dose-response curves, plot the peak fluorescence change against the concentration of this compound.
-
Data Presentation
Table 1: EC50/IC50 Values for this compound
| Target | Effect | Reported Value (µM) |
| TRPML1 | Inhibition | 5.9[1][2] |
| TRPML2 | Activation | 2.7[1][2] |
| TRPML3 | Activation | 10.8[1][2] |
Visualizations
Caption: Experimental workflow for a typical fluorescence-based calcium assay with this compound.
Caption: A decision tree for troubleshooting high background fluorescence in your assay.
Caption: The signaling pathway of this compound and its detection in a fluorescence assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.org [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. tecan.com [tecan.com]
challenges in interpreting the dual activity of (1S,2S)-ML-SI3
Welcome to the technical support resource for researchers utilizing (1S,2S)-ML-SI3. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate the complexities arising from the compound's dual activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing unexpected activating effects in my experiment, but I thought this compound was a TRPML1 inhibitor. What could be happening?
A1: This is a common point of confusion arising from the compound's dual and stereospecific pharmacology. While this compound is an inhibitor of the TRPML1 channel, it simultaneously acts as an activator of TRPML2 and TRPML3 channels.[1][2] Your results are likely reflecting the activation of TRPML2 or TRPML3, especially if these channels are expressed in your experimental system.
Troubleshooting Steps:
-
Confirm Channel Expression: Verify the expression profile of all three TRPML isoforms (TRPML1, TRPML2, TRPML3) in your cell line or tissue model. High levels of TRPML2 or TRPML3 could lead to a dominant activation signal.
-
Use the Enantiomer as a Control: The enantiomer, (1R,2R)-ML-SI3, is a potent inhibitor of both TRPML1 and TRPML2, and a weak inhibitor of TRPML3.[3][4][5] Comparing results between the two enantiomers can help dissect the observed effects. An effect that is present with this compound but absent or inhibited by (1R,2R)-ML-SI3 may be attributable to TRPML2/3 activation.
-
Employ Knockdown/Knockout Models: If available, use cell lines with specific TRPML isoforms knocked out (KO) or knocked down (shRNA/siRNA) to isolate the activity of a single channel.
Caption: Dual activity of this compound on TRPML channels.
Q2: My experimental results with ML-SI3 are inconsistent or not reproducible. What are the potential causes?
A2: Reproducibility issues with ML-SI3 often stem from the specific isomeric form being used. The original "ML-SI3" may have been a racemic mixture. The trans-isomer is significantly more active than the cis-isomer, and the two trans-enantiomers—(1S,2S) and (1R,2R)—have opposing effects on TRPML2 and TRPML3.[3]
Troubleshooting Workflow:
-
Verify Compound Source and Purity: Confirm the exact isomeric composition of your compound. Ensure you are using enantiomerically pure this compound or (1R,2R)-ML-SI3, not a racemic or undefined mixture.
-
Check Compound Stability and Solubility: ML-SI3 is soluble in DMSO.[6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. If precipitation is observed in your media, solubility issues may be affecting the effective concentration.
-
Standardize Experimental Conditions: Ensure consistent cell density, passage number, and assay conditions (e.g., temperature, incubation times) across experiments.
Caption: Troubleshooting workflow for inconsistent results.
Q3: What are the reported IC50 and EC50 values for the enantiomers of trans-ML-SI3?
A3: The differential activity of the trans-enantiomers is critical for experimental design and interpretation. The table below summarizes the reported potency values.
| Compound | Target | Activity | Potency (IC50 / EC50) |
| This compound | TRPML1 | Inhibition | IC50 = 5.9 µM[1][2] |
| TRPML2 | Activation | EC50 = 2.7 µM[1] | |
| TRPML3 | Activation | EC50 = 10.8 µM[1] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibition | IC50 = 1.6 µM[4][5] |
| TRPML2 | Inhibition | IC50 = 2.3 µM[4][5] | |
| TRPML3 | Inhibition | IC50 = 12.5 µM (weak)[4][5] |
Q4: How does the activity of this compound relate to the endogenous activator PI(3,5)P2?
A4: This is a key mechanistic question. Structural and electrophysiological studies have shown that ML-SI3 binds to a hydrophobic pocket formed by the S5 and S6 transmembrane helices.[7] This is the same binding site as the synthetic agonist ML-SA1. Consequently, ML-SI3 acts as a competitive inhibitor of ML-SA1.[7] However, ML-SI3 does not inhibit channel activation by the endogenous lipid agonist PI(3,5)P2.[3][7] This suggests that the native and synthetic activators regulate the channel through distinct mechanisms, and this compound is specifically a modulator of the synthetic ligand-binding site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of (1S,2S)-ML-SI3
Technical Support Center: (1S,2S)-ML-SI3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to several years.[1] For short-term storage, such as days to weeks, it can be kept at 0-4°C.[1] It is also recommended to store the compound in a dry, dark place.[1]
Q2: How should I store stock solutions of this compound?
The storage conditions for stock solutions depend on the temperature and desired storage duration. For up to 6 months, it is recommended to store stock solutions at -80°C.[2][3] For shorter periods of up to 1 month, storage at -20°C is acceptable.[2][3] It is crucial to protect the solutions from light.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.
Q3: What is the shelf-life of this compound?
When stored correctly as a solid powder at -20°C, this compound has a shelf life of over 2 years.[1] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[2][3][5]
Q4: Are there any specific handling instructions I should be aware of?
Yes, it is important to avoid inhalation of any dust or vapors and to ensure good ventilation in the workspace.[6] When preparing solutions, especially with DMSO, it is recommended to use fresh, anhydrous DMSO as it can be hygroscopic, and moisture can reduce the solubility of the compound.[5][7] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]
Q5: What are the signs of degradation of this compound?
While visual signs may not always be apparent, a decrease in the compound's biological activity in your experiments can be an indicator of degradation. If you observe inconsistent or diminished effects compared to previous experiments with a fresh batch of the compound, degradation may have occurred.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term (years) | Keep dry and protected from light.[1] |
| Solid Powder | 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1][4] |
| Stock Solution | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[2][3][5] |
| Stock Solution | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[2][3][5] |
Troubleshooting Guide
Issue: I am observing reduced or no activity of this compound in my assay.
This is a common issue that can arise from several factors related to the storage and handling of the compound. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for reduced activity of this compound.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 429.58 g/mol ) in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.296 mg of the compound.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the weighed compound. For a 10 mM solution with 4.296 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber vials. This will minimize the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3][5]
-
Caption: Workflow for preparing and storing this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to (1S,2S)-ML-SI3 and ML-SA1 in TRPML Channel Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecules in Transient Receptor Potential Mucolipin (TRPML) channel research: (1S,2S)-ML-SI3 and ML-SA1. Understanding the distinct pharmacological profiles of these compounds is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting TRPML channels.
Overview
TRPML channels are cation channels primarily localized to the endo-lysosomal system, playing a critical role in lysosomal Ca2+ homeostasis, trafficking, and autophagy. Dysregulation of TRPML channel function is implicated in several lysosomal storage diseases and neurodegenerative disorders. Both this compound and ML-SA1 are valuable chemical probes for studying TRPML channel function, yet they possess fundamentally different and subtype-specific activities.
ML-SA1 is a well-established synthetic agonist of the entire TRPML channel family (TRPML1, TRPML2, and TRPML3).[1] It is widely used to investigate the physiological roles of TRPML channels and to explore their therapeutic potential in disease models.[2][3] Studies have shown that ML-SA1 acts as a true agonist for mammalian TRPML1, independent of the endogenous ligand PI(3,5)P2.[4][5]
This compound , also known as (+)-trans-ML-SI3, is a stereoisomer of the TRPML inhibitor ML-SI3.[6] Its pharmacological profile is more complex: it acts as an inhibitor of TRPML1 while simultaneously serving as an activator of TRPML2 and TRPML3 .[6][7] This unique selectivity makes this compound a powerful tool for dissecting the individual contributions of TRPML channel subtypes in cellular processes.
Quantitative Comparison of Pharmacological Activity
The following tables summarize the key quantitative data for this compound and ML-SA1, providing a direct comparison of their potency and efficacy on the three human TRPML channel subtypes.
| Compound | TRPML1 | TRPML2 | TRPML3 | Reference |
| This compound | IC50: 5.9 µM | EC50: 2.7 µM | EC50: 10.8 µM | [6] |
| ML-SA1 | EC50: ~10.4 µM | Agonist | Agonist | [8] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Mechanism of Action and Binding Site
Cryo-electron microscopy (cryo-EM) studies have revealed that both ML-SA1 and the inhibitor ML-SI3 (and by extension, its stereoisomer this compound) bind to the same hydrophobic cavity within the TRPML1 channel, created by the S5 and S6 transmembrane segments and the PH1 domain.[9][10] Despite sharing a binding site, they induce opposite effects on channel gating. ML-SI3 competes with ML-SA1 for binding, thereby blocking its agonistic effect on TRPML1.[9][10] Interestingly, ML-SI3 does not inhibit channel activation by the endogenous lipid agonist PI(3,5)P2.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct effects of ML-SA1 and this compound on TRPML1-mediated lysosomal Ca2+ release and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
Calcium Imaging Assay for Agonist/Antagonist Activity
This protocol is designed to measure changes in intracellular calcium concentration in response to TRPML channel modulation.
a. Cell Preparation:
-
Seed HEK293 cells stably overexpressing the human TRPML1, TRPML2, or TRPML3 channel onto 96-well black-walled, clear-bottom plates.
-
Grow cells to 80-90% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
b. Dye Loading:
-
Wash cells once with a Ca2+-free buffer (e.g., HBSS supplemented with 20mM HEPES and 1mM EGTA).[8]
-
Load cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in the Ca2+-free buffer for 45-60 minutes at 37°C.
-
Wash the cells twice with the Ca2+-free buffer to remove excess dye.
c. Compound Application and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR Penta).
-
Record baseline fluorescence for 1-2 minutes.
-
For agonist testing (ML-SA1 or this compound on TRPML2/3), add varying concentrations of the compound and measure the fluorescence change over time.
-
For antagonist testing (this compound on TRPML1), pre-incubate the cells with varying concentrations of this compound for 5-10 minutes before adding a fixed concentration of an agonist (e.g., ML-SA1) and measuring the fluorescence response.
d. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot the ΔF against the compound concentration to generate dose-response curves.
-
Fit the curves using a non-linear regression model to determine EC50 or IC50 values.
Patch-Clamp Electrophysiology for Direct Channel Activity
This protocol allows for the direct measurement of ion currents through TRPML channels.
a. Cell Preparation:
-
Plate HEK293 cells overexpressing the desired TRPML channel on glass coverslips.
-
Allow cells to adhere and grow for 24-48 hours.
b. Recording Configuration:
-
For whole-cell recordings, form a giga-ohm seal between a borosilicate glass pipette and the cell membrane. The pipette solution should contain a low concentration of Ca2+ and be buffered with EGTA. The external solution should be a standard physiological saline.
-
For whole-lysosome recordings, enlarged lysosomes can be patched directly after osmotic swelling of the cells.
c. Compound Application:
-
Establish a stable baseline current recording.
-
Apply the test compound (ML-SA1 or this compound) to the cell via a perfusion system.
-
Record the change in current in response to a voltage ramp protocol (e.g., -100 mV to +100 mV).
d. Data Analysis:
-
Measure the peak inward and outward currents at specific voltages.
-
Generate current-voltage (I-V) curves.
-
Construct dose-response curves by plotting the current amplitude against the compound concentration to determine EC50 or IC50 values.
Conclusion
This compound and ML-SA1 are both indispensable tools for the study of TRPML channels, each with a distinct and valuable pharmacological profile. ML-SA1 serves as a pan-agonist, useful for activating the entire TRPML family and studying their collective roles. In contrast, the unique profile of this compound as a TRPML1 inhibitor and a TRPML2/3 activator provides a unique opportunity to dissect the specific functions of these channel subtypes. A thorough understanding of their differential activities, as outlined in this guide, is paramount for designing rigorous experiments and accurately interpreting findings in the field of TRPML channel biology and drug discovery.
References
- 1. ML-SA1 - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a.storyblok.com [a.storyblok.com]
- 9. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Cross-Validation of (1S,2S)-ML-SI3 Effects with Other TRPML Inhibitors: A Comparative Guide
This guide provides a detailed comparison of (1S,2S)-ML-SI3 with other transient receptor potential mucolipin (TRPML) channel inhibitors. It is intended for researchers, scientists, and drug development professionals working on TRPML channels and related cellular processes. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of the comparative pharmacology of these compounds.
Introduction to TRPML Channels
The TRPML subfamily of ion channels, comprising TRPML1, TRPML2, and TRPML3, are crucial regulators of endolysosomal function.[1][2] These channels are primarily localized to the membranes of late endosomes and lysosomes, where they mediate the release of cations such as Ca2+, Fe2+, and Na+ into the cytosol.[2][3] This ion flux is essential for a variety of cellular processes, including lysosomal trafficking, autophagy, pH homeostasis, and exocytosis.[2][4][5] TRPML channels are activated by the lysosomal phosphoinositide PI(3,5)P2 and luminal acidity, while being inhibited by PI(4,5)P2 and sphingomyelins.[3][4][6][7] Dysregulation of TRPML channel activity is implicated in several diseases, including lysosomal storage disorders like Mucolipidosis type IV (MLIV) and neurodegenerative diseases.[3][5]
This compound is a stereoisomer of the broader TRPML modulator ML-SI3.[8][9] It exhibits a unique pharmacological profile, acting as a potent inhibitor of TRPML1 while simultaneously activating TRPML2 and TRPML3.[8][10] This guide will compare the effects of this compound with its enantiomer, (1R,2R)-ML-SI3, and other known TRPML inhibitors.
Quantitative Comparison of TRPML Modulators
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other relevant TRPML inhibitors. This data provides a quantitative basis for comparing their potency and selectivity across the three TRPML channel isoforms.
| Compound | Target | Action | IC50 / EC50 (µM) | Reference |
| This compound | TRPML1 | Inhibitor | IC50 = 5.9 | [8][10] |
| TRPML2 | Activator | EC50 = 2.7 | [8][10] | |
| TRPML3 | Activator | EC50 = 10.8 | [8][10] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | IC50 = 1.6 | [10][11] |
| TRPML2 | Inhibitor | IC50 = 2.3 | [10][11] | |
| TRPML3 | Inhibitor | IC50 = 12.5 | [10][11] | |
| ML-SI3 (mixture) | TRPML1 | Inhibitor | IC50 = 4.7 | [10][12] |
| TRPML2 | Inhibitor | IC50 = 1.7 | [10][12] | |
| Sphingomyelin | TRPML1 | Inhibitor | Micromolar concentrations | [7] |
| Lysosomal Adenosine | TRPML1 | Inhibitor | Endogenous concentrations (0.3-3 mM) can inhibit | [13] |
| GW405833 | TRPML1 | Inhibitor | Not specified, used at 10 µM | [14] |
Signaling Pathways and Mechanism of Action
TRPML1 plays a central role in lysosomal calcium signaling, which in turn regulates numerous downstream cellular processes. Inhibition of TRPML1 can have profound effects on autophagy, lysosomal biogenesis, and cellular clearance mechanisms.
The following diagram illustrates the key signaling events upstream and downstream of TRPML1 activation and its inhibition.
Caption: TRPML1 signaling cascade and points of inhibition.
Inhibition of TRPML1 by compounds like the ML-SI3 isomers blocks the release of lysosomal calcium.[12][15] This disruption in calcium homeostasis can impair autophagy, a critical cellular recycling process.[5][15] For instance, the Helicobacter pylori toxin VacA has been shown to inhibit TRPML1, leading to dysfunctional lysosomes and autophagosomes that serve as a niche for the bacteria to evade eradication.[5] Furthermore, TRPML1 inhibition can disrupt the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[16]
Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic pocket in the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[15][17] This is the same binding site as the synthetic agonist ML-SA1, suggesting a competitive mechanism of inhibition for agonist-induced activation.[15][17] However, it has been shown that ML-SI3 does not block the activation of TRPML1 by its endogenous activator, PI(3,5)P2.[15][17]
Experimental Protocols
The characterization of TRPML inhibitors typically involves electrophysiological and fluorescence-based assays to measure channel activity.
This technique allows for the direct measurement of ion channel currents, providing precise information on channel gating and modulation by chemical compounds.
-
Cell Preparation: Human embryonic kidney 293 (HEK293) cells are commonly used for heterologous expression of TRPML channels. To facilitate measurements at the plasma membrane, a mutant version of TRPML1 (TRPML1-4A) with altered trafficking motifs is often used to ensure its presence on the cell surface.[18] Channel expression can be induced using a doxycycline-inducible system.[18]
-
Recording Solutions:
-
Extracellular Solution (ECS): Composed of (in mM): 140 NaCl, 13 KCl, 1 CaCl2, 1 MgCl2, 4 BaCl2, 10 HEPES/MES, with the pH adjusted to 7.4 or 5.0 to study pH-dependent effects.[18]
-
Intracellular Solution (ICS): Typically contains (in mM): 140 Cs-Glutamate, 10 NaCl, 1 MgCl2, 10 HEPES, with pH adjusted to 7.2.
-
-
Voltage Protocol: Currents are elicited by applying voltage steps. A common protocol involves holding the cell at 0 mV and applying voltage ramps or steps from -100 mV to +100 mV.[18]
-
Data Acquisition and Analysis: Recordings are performed using patch-clamp amplifiers and digitized. The current amplitude at a specific voltage (e.g., -100 mV) is measured before and after the application of the test compound to determine the degree of inhibition or activation.[18] Concentration-response curves are then generated to calculate IC50 or EC50 values.
These assays provide a higher-throughput method for screening compound libraries and confirming the effects of modulators on intracellular calcium levels.
-
Cell Preparation: HEK293 cells stably expressing the TRPML channel of interest are seeded in 96- or 384-well plates.[18]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or FLIPR Calcium 6 Assay Dye, for approximately one hour.[14][18]
-
Assay Procedure: A baseline fluorescence reading is taken before the addition of the test compound. The change in fluorescence intensity after compound addition is monitored over time using a fluorescence plate reader (e.g., FLIPR Penta).[18]
-
Data Analysis: The fluorescent response is typically quantified as the change in fluorescence intensity or the ratio of fluorescence at two different excitation or emission wavelengths. This data is then used to construct concentration-response curves.
The following diagram outlines a typical workflow for identifying and characterizing TRPML channel inhibitors.
Caption: A generalized workflow for TRPML inhibitor discovery.
Conclusion
This compound presents a complex pharmacological profile as a selective inhibitor of TRPML1 and an activator of TRPML2 and TRPML3. This contrasts with its enantiomer, (1R,2R)-ML-SI3, which acts as a pan-inhibitor of all three TRPML channels. The choice between these compounds depends on the specific research question and the desired selectivity. For studies focused specifically on the role of TRPML1 inhibition, while potentially activating the other two isoforms, this compound is a suitable tool. Conversely, for investigating the effects of broad TRPML channel blockade, (1R,2R)-ML-SI3 would be more appropriate. This guide provides the necessary data and protocols to aid researchers in selecting and utilizing these valuable chemical probes for dissecting the intricate roles of TRPML channels in health and disease.
References
- 1. TRPML Cation Channels in Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intracellular Ca2+ release channel TRPML1 regulates lower urinary tract smooth muscle contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Role of Mucolipins TRPML Channels in Cancer [frontiersin.org]
- 5. MCOLN1/TRPML1 inhibition - a novel strategy used by Helicobacter pylori to escape autophagic killing and antibiotic eradication therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Involvement of the TRPML Mucolipin Channels in Viral Infections and Anti-viral Innate Immune Responses [frontiersin.org]
- 7. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TRPML2 in distinct states reveals the activation and modulation principles of the TRPML family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Transient Receptor Potential Channel Mucolipin-1 (TRPML1) by Lysosomal Adenosine Involved in Severe Combined Immunodeficiency Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metrionbiosciences.com [metrionbiosciences.com]
specificity of (1S,2S)-ML-SI3 for TRPML channels over other ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the synthetic compound (1S,2S)-ML-SI3 for the Transient Receptor Potential Mucolipin (TRPML) channel subfamily over other ion channels. This compound is a stereoisomer of the broader ML-SI3 compound and exhibits a unique activity profile, acting as an inhibitor of TRPML1 while activating TRPML2 and TRPML3. This dual functionality makes it a valuable tool for dissecting the individual roles of these important endolysosomal cation channels.
Quantitative Comparison of this compound Activity on Ion Channels
The following table summarizes the known potency of this compound and its related isomers on the three mammalian TRPML channel isoforms. Currently, comprehensive data on the activity of this compound against a wider panel of unrelated ion channels is limited in publicly available literature.
| Compound | Ion Channel | Activity Type | Potency (IC50/EC50) |
| This compound | TRPML1 | Inhibitor | IC50 = 5.9 µM[1] |
| TRPML2 | Activator | EC50 = 2.7 µM[1] | |
| TRPML3 | Activator | EC50 = 10.8 µM[1] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | IC50 = 1.6 µM |
| TRPML2 | Inhibitor | IC50 = 2.3 µM | |
| TRPML3 | Inhibitor | IC50 = 12.5 µM | |
| (±)-trans-ML-SI3 | TRPML1 | Inhibitor | IC50 = 3.1 µM[2] |
| TRPML2 | Activator | EC50 = 3.3 µM[2] | |
| TRPML3 | Inhibitor | IC50 = 28.5 µM[2] |
Experimental Protocols
The determination of the potency and selectivity of this compound relies on established cellular and electrophysiological assays.
Calcium Imaging Assay
This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to channel activation or inhibition.
Objective: To determine the EC50 of this compound for TRPML2 and TRPML3 activation, and the IC50 for TRPML1 inhibition.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TRPML1, TRPML2, or TRPML3 are cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (4.0 µM) or Fluo-4/AM (4 µM), in a HEPES-buffered solution (HBS) for 30-45 minutes at 37°C.
-
Assay Procedure:
-
For activation assays (TRPML2, TRPML3), baseline fluorescence is recorded, followed by the addition of increasing concentrations of this compound.
-
For inhibition assays (TRPML1), cells are first stimulated with a known TRPML1 agonist (e.g., ML-SA1) to elicit a calcium response. Then, increasing concentrations of this compound are added to measure the inhibition of this response.
-
-
Data Analysis: Fluorescence intensity changes are measured over time. The peak fluorescence response at each concentration is used to generate dose-response curves, from which EC50 and IC50 values are calculated using a four-parameter Hill equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channels.
Objective: To characterize the electrophysiological effects of this compound on TRPML channels.
Methodology:
-
Cell Preparation: HEK293 cells expressing the target TRPML channel are used.
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Voltage Protocol: A voltage-ramp protocol (e.g., from -100 mV to +100 mV over 190 ms from a holding potential of 0 mV) is applied to elicit channel currents.
-
Compound Application:
-
For activation, this compound is perfused into the bath solution.
-
For inhibition, a TRPML1 agonist is first applied, followed by the co-application of this compound.
-
-
Data Analysis: The resulting currents are recorded and analyzed. The current amplitude at a specific voltage (e.g., -80 mV) is plotted against the compound concentration to determine potency.
TRPML Channel Signaling Pathway
TRPML channels are crucial for the regulation of endolysosomal function. They mediate the release of Ca²⁺ and other cations from the lumen of lysosomes and endosomes into the cytoplasm. This cation release is involved in a variety of cellular processes, including vesicle trafficking, autophagy, and lysosomal biogenesis. The activity of TRPML channels is modulated by various factors, including the lipid messenger PI(3,5)P₂ and luminal pH. Synthetic ligands like this compound provide a means to pharmacologically modulate these pathways.
References
A Comparative Guide to the In Vitro and In Vivo Effects of (1S,2S)-ML-SI3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of (1S,2S)-ML-SI3, a stereoisomer of the transient receptor potential mucolipin (TRPML) channel modulator, ML-SI3. This document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents relevant biological pathways and workflows to facilitate a deeper understanding of this compound's activity and potential applications.
In Vitro Effects of this compound: A Dual Modulator of TRPML Channels
This compound exhibits distinct and opposing effects on different members of the TRPML channel family. In vitro studies have characterized it as a potent inhibitor of TRPML1, the most ubiquitously expressed of the three TRPML channels, while acting as an activator of TRPML2 and TRPML3. This dual activity profile distinguishes it from its enantiomer, (1R,2R)-ML-SI3, which generally functions as an inhibitor across all three TRPML isoforms.
Comparative Potency of ML-SI3 Isomers on TRPML Channels
| Compound | Target | Activity | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibitor | 5.9 ± 1.7[1] |
| TRPML2 | Activator | 2.7 ± 1.4[1] | |
| TRPML3 | Activator | 10.8 ± 0.5[1] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | 1.6 ± 0.7 |
| TRPML2 | Inhibitor | 2.3 ± 1.1 | |
| TRPML3 | Inhibitor | 12.5 ± 7.6 | |
| ML-SI3 (racemic mixture) | TRPML1 | Inhibitor | 4.7 |
| TRPML2 | Inhibitor | 1.7 |
In Vivo Effects: Cardioprotection in Ischemia-Reperfusion Injury
While specific in vivo studies focusing solely on the this compound isomer are limited in the reviewed literature, studies on the racemic mixture of ML-SI3 have demonstrated its potential therapeutic effects. Intraperitoneal administration of ML-SI3 has been shown to attenuate ischemia/reperfusion (I/R) injury in mouse cardiomyocytes[2][3]. The primary mechanism is believed to be the restoration of autophagic flux, which is often impaired during I/R injury[3]. Given that this compound is a component of the racemic mixture, it likely contributes to this cardioprotective effect.
In Vivo Experimental Summary
| Model | Compound | Dosage and Administration | Observed Effect |
| Mouse model of myocardial I/R injury | ML-SI3 (racemic) | 1.5 mg/kg, intraperitoneal injection (four times) | Attenuation of I/R injury and restoration of autophagic flux in cardiomyocytes[2][3] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
References
Validating the On-Target Effects of (1S,2S)-ML-SI3: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of (1S,2S)-ML-SI3 with key control compounds to aid researchers in validating its on-target effects on the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. Proper validation is critical to ensure that observed cellular phenomena are directly attributable to the specific activity of this compound.
This compound is the (+)-trans-isomer of ML-SI3 and exhibits a unique pharmacological profile, acting as an inhibitor of TRPML1 while simultaneously activating TRPML2 and TRPML3.[1][2] This dual activity necessitates the use of carefully selected control compounds to dissect its specific effects on each channel isoform. This guide outlines the relevant compounds, experimental protocols, and data interpretation frameworks to achieve robust validation.
Compound Activity Profiles
The selection of appropriate control compounds is paramount for interpreting experimental results accurately. The table below summarizes the activities of this compound and its essential controls on the three TRPML channel isoforms. Using these compounds in parallel allows for the attribution of an observed effect to the inhibition of TRPML1 or the activation of TRPML2/3.
| Compound | Common Name | Target(s) | Effect | IC50 / EC50 (µM) |
| This compound | (+)-trans-ML-SI3 | TRPML1 | Inhibitor | IC50 = 5.9[1] |
| TRPML2 | Activator | EC50 = 2.7[1] | ||
| TRPML3 | Activator | EC50 = 10.8[1] | ||
| (1R,2R)-ML-SI3 | (-)-trans-ML-SI3 | TRPML1 | Inhibitor | IC50 = 1.6[3] |
| TRPML2 | Inhibitor | IC50 = 2.3[3] | ||
| TRPML3 | Inhibitor | IC50 = 12.5[3] | ||
| ML-SA1 | TRPML1 Agonist | TRPML1 | Agonist | N/A |
| ML-SI3 | Racemic mixture | TRPML1 | Inhibitor | IC50 = 4.7[4][5] |
| TRPML2 | Inhibitor | IC50 = 1.7[4][5] |
(1R,2R)-ML-SI3 , the enantiomer of the primary compound, serves as an ideal negative control.[3] It potently inhibits all three TRPML isoforms. Therefore, an effect observed with this compound but not with (1R,2R)-ML-SI3 is likely mediated by the activation of TRPML2 or TRPML3. Conversely, ML-SA1 , a synthetic TRPML1 agonist, is the positive control for studying TRPML1 function.[6] The ability of this compound to block an ML-SA1-induced effect would validate its inhibitory action on TRPML1.[7][8]
Key Experimental Protocols
Validation of this compound's on-target effects can be achieved through various cellular and electrophysiological assays.
Calcium Imaging for Channel Activity
This method measures changes in intracellular calcium concentration ([Ca2+]) following channel modulation.
-
Objective: To visually and quantitatively assess the agonist or antagonist effects of the compounds on TRPML channel-mediated Ca2+ release from lysosomes.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing one of the human TRPML isoforms (hTRPML1, hTRPML2, or hTRPML3).
-
Dye Loading: Load cells with a ratiometric calcium indicator, such as Fura-2 AM, according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation) before adding any compounds.
-
Compound Addition:
-
To test for TRPML1 inhibition: First, stimulate cells with the TRPML1 agonist ML-SA1 to induce Ca2+ release. Then, in a separate experiment, pre-incubate the cells with this compound before adding ML-SA1. A reduction in the ML-SA1-induced Ca2+ signal indicates inhibition.
-
To test for TRPML2/3 activation: Directly apply this compound to cells expressing TRPML2 or TRPML3 and monitor for an increase in intracellular Ca2+. Use (1R,2R)-ML-SI3 as a negative control; it should not elicit a Ca2+ signal.
-
-
Data Analysis: Quantify the change in the Fura-2 ratio to determine the extent of Ca2+ influx or release.
-
Patch-Clamp Electrophysiology
This is the gold standard for directly measuring the ion currents flowing through channels.
-
Objective: To provide direct evidence of channel activation or inhibition by measuring ion currents.
-
Methodology:
-
Cell Preparation: Use cells expressing the TRPML isoform of interest.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Current Measurement: Apply voltage ramps to elicit channel currents.
-
Compound Application:
-
Inhibition: After establishing a baseline current (e.g., activated by a low level of the endogenous agonist PI(3,5)P2 or a synthetic agonist like ML-SA1), perfuse the cell with this compound to observe a reduction in the current.
-
Activation: Perfuse cells expressing TRPML2 or TRPML3 with this compound and measure the elicited outward current.
-
-
Data Analysis: Compare the current amplitudes before and after compound application to determine the percentage of inhibition or activation.
-
Autophagy Flux Assay
TRPML1 plays a crucial role in autophagy, a cellular degradation process.[9][10] Validating the effect of this compound on this pathway can confirm its on-target activity at TRPML1.
-
Objective: To determine if the inhibitory effect of this compound on TRPML1 leads to a blockage of the autophagy pathway.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., HeLa or neuronal cells) with an autophagy inducer like rapamycin or subject them to starvation. Co-treat a set of cells with this compound. As a control, use the pan-inhibitor (1R,2R)-ML-SI3.
-
Lysate Preparation: After the treatment period, lyse the cells and collect the protein extracts.
-
Western Blotting: Perform SDS-PAGE and Western blotting for key autophagy markers:
-
LC3: An increase in the lipidated form, LC3-II, relative to LC3-I, indicates the formation of autophagosomes.
-
p62/SQSTM1: This protein is degraded during autophagy. An accumulation of p62 suggests a blockage in the autophagic flux.[11]
-
-
Data Analysis: Quantify the band intensities for LC3-II/LC3-I ratio and p62 levels relative to a loading control (e.g., beta-Tubulin).[11] An accumulation of both LC3-II and p62 in the presence of this compound would indicate that it blocks autophagic flux, consistent with TRPML1 inhibition.[8][11]
-
Visualizing Pathways and Workflows
Understanding the underlying signaling pathways and the experimental logic is crucial for proper validation. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: TRPML1 signaling cascade and points of modulation.
Caption: Logical workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 7. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
assessing the off-target profile of (1S,2S)-ML-SI3
An indispensable aspect of preclinical drug development and molecular probe validation is the meticulous assessment of a compound's off-target profile. This guide provides a comparative analysis of the off-target characteristics of (1S,2S)-ML-SI3, a modulator of the Transient Receptor Potential Mucolipin (TRPML) channel family. For a comprehensive evaluation, its profile is compared with its stereoisomer, (1R,2R)-ML-SI3, and ML204, an inhibitor of the TRPC4 and TRPC5 channels. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting chemical tools for their studies.
This compound is recognized as an activator of TRPML2 and TRPML3, and a potent inhibitor of TRPML1.[1] Understanding its interactions with unintended biological targets is crucial for interpreting experimental results accurately and anticipating potential adverse effects.
Comparative Off-Target Activity
To contextualize the selectivity of this compound, this section presents its activity alongside (1R,2R)-ML-SI3 and ML204. While specific off-target screening panel data for the ML-SI3 isomers is not publicly available, the comparison with ML204, for which broader selectivity data exists, highlights the importance of such profiling.
Table 1: On-Target Activity of this compound and Comparators
| Compound | Primary Target(s) | Mode of Action | IC50 / EC50 (µM) |
| This compound | TRPML1 | Inhibitor | IC50: 5.9[1] |
| TRPML2 | Activator | EC50: 2.7[1] | |
| TRPML3 | Activator | EC50: 10.8[1] | |
| (1R,2R)-ML-SI3 | TRPML1 | Inhibitor | IC50: 1.6[2] |
| TRPML2 | Inhibitor | IC50: 2.3[2] | |
| TRPML3 | Inhibitor | IC50: 12.5[2] | |
| ML204 | TRPC4 | Inhibitor | IC50: 0.96 (fluorescent assay), 2.6 (electrophysiology)[3] |
| TRPC5 | Inhibitor | ~9-fold less potent than on TRPC4[3] |
Table 2: Selectivity Profile of ML204 Against Other TRP Channels and Ion Channels
| Target | Activity | Fold Selectivity vs. TRPC4 |
| TRPC6 | Inhibitor | 19-fold[3] |
| TRPC3 | Inhibitor | ~9-fold[3] |
| TRPV, TRPA, TRPM channels | No significant block | - |
| Voltage-gated Na+, K+, Ca2+ channels | No significant block | - |
Methodologies for Off-Target Profiling
Comprehensive off-target profiling typically involves screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. Below are detailed protocols for two common types of screening.
Kinase Selectivity Profiling
Kinase panels are used to assess the promiscuity of a compound against the human kinome. A common method is the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: The test compound, this compound, is serially diluted to create a range of concentrations for IC50 determination. A single high concentration (e.g., 10 µM) is often used for initial screening.
-
Assay Plate Setup: In a 384-well plate, 1 µL of the compound dilution is added to the appropriate wells.
-
Kinase Reaction Initiation: 2 µL of Kinase Working Stock (containing one of the kinases from the panel) is added to each well, followed by 2 µL of the corresponding ATP/Substrate Working Stock.[4]
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[4]
-
Reaction Termination and ADP Detection: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Luminescence Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The plate is incubated for another 30-60 minutes.
-
Data Acquisition: The luminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to vehicle (DMSO) controls. For dose-response curves, IC50 values are determined by fitting the data to a suitable model.
Caption: Workflow for a typical kinase selectivity profiling experiment using an ADP-Glo assay.
General Safety Screening Panels
Safety screening panels, such as the SafetyScreen44, assess the activity of a compound against a broad range of targets known to be associated with adverse drug reactions.[5][6] These panels typically include a mix of binding and enzymatic assays.
Experimental Protocol: SafetyScreen44 Panel
-
Compound Submission: The test compound is provided at a stock concentration of 10 mM in DMSO.[6]
-
Assay Concentration: The compound is typically screened at a final concentration of 10 µM in duplicate.[7]
-
Assay Execution: A battery of 44 different assays is performed. These can be broadly categorized:
-
Receptor Binding Assays: The ability of the test compound to displace a specific radiolabeled ligand from its receptor is measured. A decrease in radioactivity bound to the receptor preparation in the presence of the test compound indicates binding.
-
Enzyme Activity Assays: The effect of the test compound on the activity of a specific enzyme is measured. This is often done by monitoring the conversion of a substrate to a product, which may be detected by fluorescence, luminescence, or radioactivity.[7]
-
-
Data Analysis:
-
For binding assays, results are expressed as the percent inhibition of the binding of the radiolabeled ligand.
-
For enzyme assays, results are expressed as the percent inhibition of control enzyme activity.
-
A result showing greater than 50% inhibition is generally considered a significant interaction, while inhibition between 25% and 50% may be considered a weak to moderate effect.[7]
-
Caption: Logical workflow for assessing the off-target profile using a general safety screening panel.
Signaling Pathway Context
This compound modulates TRPML channels, which are crucial for lysosomal function. These channels are involved in Ca2+ release from lysosomes, a process that influences a variety of downstream cellular events, including autophagy. An off-target interaction could perturb other signaling pathways, leading to confounding experimental results.
Caption: Simplified signaling context for this compound, highlighting on-target and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Analysis of TRPML Channel Modulators: (1S,2S)-ML-SI3 vs. ML-SI1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key modulators of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels: (1S,2S)-ML-SI3 and ML-SI1. The TRPML channels (TRPML1, TRPML2, and TRPML3) are crucial regulators of lysosomal and endosomal function, and their modulation is a significant area of research for various pathologies, including lysosomal storage disorders and neurodegenerative diseases. This document outlines the distinct pharmacological profiles of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and ML-SI1
This compound and ML-SI1 are small molecule modulators that target the TRPML family of endolysosomal cation channels. A critical distinction between them lies in their stereochemistry and resulting pharmacological activity. ML-SI1 is a racemic mixture of inseparable cis-/trans-diastereomers (55:45) and functions primarily as an inhibitor of TRPML1.[1][2][3] In contrast, this compound is a specific, dextrorotatory trans-isomer of ML-SI3.[4] This specific stereoisomer exhibits a more complex and isoform-selective activity profile, acting as an inhibitor of TRPML1 while simultaneously activating TRPML2 and TRPML3.[1][4] This dual activity makes this compound a unique tool for dissecting the individual roles of TRPML channel isoforms.
Mechanism of Action
Both compounds exert their effects by directly interacting with TRPML channels. Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1 domain.[5] This is the same binding site as the synthetic agonist ML-SA1.[5] By occupying this pocket, ML-SI3 and its isomers can either inhibit or, in the case of this compound on TRPML2/3, activate channel function. The inhibitory action of ML-SI1 on TRPML1 is activator-dependent.[6][7]
The differential effects of this compound on TRPML isoforms highlight the importance of stereochemistry in ligand-channel interactions and provide a means to pharmacologically discriminate between these closely related channels.
Figure 1. Differential effects of this compound and ML-SI1 on TRPML channel isoforms.
Quantitative Performance Data
The following table summarizes the potency of this compound and ML-SI1 on the three human TRPML channel isoforms. The data is presented as half-maximal inhibitory concentration (IC50) for inhibitory effects and half-maximal effective concentration (EC50) for activating effects.
| Compound | Target | Activity | Potency (µM) | Reference |
| This compound | TRPML1 | Inhibition | IC50 = 5.9 | [1][4] |
| TRPML2 | Activation | EC50 = 2.7 | [1][4] | |
| TRPML3 | Activation | EC50 = 10.8 | [1][4] | |
| ML-SI1 | TRPML1 | Inhibition | IC50 = 15 | [1][2][3] |
| TRPML2 | Weak Inhibition | - | [1][2] | |
| TRPML3 | No Effect | - | [4] |
Experimental Protocols
The pharmacological activity of this compound and ML-SI1 on TRPML channels is typically assessed using intracellular calcium imaging techniques. The following is a representative protocol based on the widely used Fura-2 AM ratiometric calcium indicator.
Fura-2 Based Single-Cell Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation or inhibition.
1. Cell Preparation:
-
HEK293 cells stably overexpressing the human TRPML isoform of interest are seeded onto glass coverslips 24 hours prior to the experiment.
-
For experiments on endogenous channels, appropriate cell lines are used.
2. Dye Loading:
-
Cells are washed twice with a Ca²⁺ recording buffer (e.g., Hank's Buffered Salt Solution with 10 mM HEPES, pH 7.4).
-
A Fura-2 AM loading solution is prepared by dissolving Fura-2 AM (typically 1-5 µM) in the recording buffer. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Cells are incubated in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
After loading, cells are washed twice with the recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
3. Calcium Imaging:
-
The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Cells are alternately excited at 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), and the emission is collected at ~510 nm.
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
To assess inhibitory activity, cells are first stimulated with a known TRPML channel agonist (e.g., ML-SA1). Once a stable increase in the F340/F380 ratio is observed, the test compound (ML-SI1 or this compound) is added in various concentrations to determine its inhibitory effect.
-
To assess activating activity, the test compound (this compound) is added directly to the cells, and any increase in the F340/F380 ratio is recorded.
4. Data Analysis:
-
The F340/F380 ratio is calculated for each time point.
-
The change in the ratio from baseline is used to determine the cellular response.
-
For dose-response experiments, the peak response at each concentration is plotted to calculate IC50 or EC50 values using a suitable curve-fitting algorithm.
Figure 2. General workflow for assessing TRPML channel modulator activity.
Summary and Recommendations
The choice between this compound and ML-SI1 depends critically on the research question.
-
ML-SI1 is a suitable tool for studies requiring general inhibition of TRPML1, although its racemic and diastereomeric nature may introduce variability. Its weak effect on TRPML2 should also be considered.[1][2]
-
This compound offers a more nuanced and selective approach. Its unique ability to inhibit TRPML1 while activating TRPML2 and TRPML3 makes it an invaluable pharmacological tool for dissecting the distinct physiological roles of these channel isoforms.[1][4] For studies aiming to understand the differential functions of TRPML channels, this compound is the superior choice.
Researchers should carefully consider the specific TRPML isoforms relevant to their biological system and the desired pharmacological outcome when selecting between these two modulators. The higher potency and defined stereochemistry of this compound generally make it a more precise and reliable research tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Proper Disposal of (1S,2S)-ML-SI3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(1S,2S)-ML-SI3 is a research compound commonly used to modulate TRPML channels. As with any laboratory chemical, its proper disposal is crucial to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, including its common solvent, Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₃₁N₃O₃S[1] |
| Molecular Weight | 429.58 g/mol [1] |
| CAS Number | 2563870-87-9[2] |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[2] |
| Storage Temperature | 4°C (powder, protect from light); -20°C to -80°C (in solvent)[1] |
Hazard Assessment and Safety Precautions
This compound is frequently dissolved in DMSO, which is a combustible liquid that can readily penetrate the skin, potentially carrying the dissolved chemical along with it.
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber for DMSO).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in both its solid (powder) and solution forms.
Disposal of Solid this compound Waste
-
Containerization:
-
If possible, dispose of the solid reagent in its original manufacturer's container.
-
If the original container is not available or compromised, use a new, clean, and compatible container with a secure, leak-proof cap.
-
Ensure the container is appropriate for combustible solids.
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date when the first amount of waste was placed in the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health & Safety (EH&S) department.
-
The SAA should be away from drains and incompatible chemicals.
-
-
Waste Pickup:
-
Arrange for a hazardous waste pickup with your institution's EH&S department according to their specific procedures.
-
Disposal of this compound in DMSO Solution
-
Waste Collection:
-
Designate a specific, compatible waste container for halogen-free organic solvent waste. This container should have a secure, screw-on cap.
-
Do not mix this waste stream with other incompatible waste types (e.g., acidic, basic, or halogenated solvent waste).
-
-
Labeling:
-
Label the waste container as "Hazardous Waste - Non-Halogenated Organic Solvents."
-
List the contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)."
-
Include the approximate concentrations or volumes of each component.
-
Add the accumulation start date and the responsible person's name.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated SAA, preferably within secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
-
Disposal:
-
Once the container is full or has reached the storage time limit set by your institution, arrange for its collection by your EH&S department.
-
Disposal of Contaminated Labware
-
Solid Waste:
-
Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated, sealed plastic bag.
-
Label the bag as "Hazardous Waste - Chemically Contaminated Debris" and list the chemical contaminant.
-
-
Sharps:
-
Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Glassware:
-
Whenever possible, glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for solid, liquid, and contaminated forms of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Guide for (1S,2S)-ML-SI3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (1S,2S)-ML-SI3, a specific trans-isomer of the TRPML channel modulator, ML-SI3. Given that the toxicological properties of this compound have not been fully elucidated, a cautious approach is paramount. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards mandates the use of specific PPE to minimize exposure. The following table summarizes the required equipment for handling this compound in a laboratory setting.
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Provides a primary barrier against accidental splashes of solutions containing this compound. |
| Face Shield | Required when handling larger quantities (>100 mg) or when there is a significant risk of splashing. Must be worn in conjunction with safety goggles. | |
| Hand Protection | Nitrile Gloves | Offers protection against incidental contact. Double-gloving is recommended, especially during weighing and solution preparation. Gloves should be inspected for tears or degradation before and during use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid form of this compound that may generate dust, and all work with solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the availability and proper condition of all required PPE as listed in the table above.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the fume hood to minimize movement of the compound in open air.
-
Have a designated and clearly labeled waste container ready for disposal of contaminated materials.
-
-
Weighing and Aliquoting the Solid Compound:
-
Don full PPE before entering the designated handling area.
-
Conduct all weighing and handling of the solid this compound within the chemical fume hood.
-
Use a microbalance with a draft shield to minimize air currents and prevent dissemination of the powder.
-
Carefully open the container with the compound.
-
Use a clean, dedicated spatula to transfer the desired amount of the solid to weighing paper or directly into a tared vial.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as chemical waste.
-
Securely close the primary container of this compound.
-
-
Solution Preparation:
-
All solution preparations must be performed within the chemical fume hood.
-
This compound is soluble in DMSO.[1][2] Add the appropriate volume of solvent to the vial containing the weighed solid.
-
Cap the vial securely and mix by vortexing or sonication until the solid is fully dissolved.
-
Clearly label the vial containing the this compound solution with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Handling Procedures:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in the designated chemical waste container.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid this compound waste, including any unused compound and contaminated materials (e.g., weighing paper, paper towels), must be collected in a clearly labeled, sealed container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for liquid chemical waste.
-
Do not pour any solutions containing this compound down the drain.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plasticware.
-
-
Waste Pickup:
-
Follow your institution's established procedures for the collection and disposal of chemical waste by the Environmental Health and Safety (EHS) office.
-
Visualizing the Handling Workflow
The following diagram illustrates the essential steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
